3H-Pyrazolo[4,3-B]pyridin-3-amine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
132643-73-3 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
3H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3,6H,7H2 |
InChI-Schlüssel |
RZLALESOSDBMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(N=N2)N)N=C1 |
Herkunft des Produkts |
United States |
3H-Pyrazolo[4,3-B]pyridin-3-amine CAS 132643-73-3 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 3H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 132643-73-3), a critical heterocyclic scaffold in drug discovery.
CAS Registry Number: 132643-73-3 Synonyms: 3-Amino-1H-pyrazolo[4,3-b]pyridine; 1H-Pyrazolo[4,3-b]pyridin-3-amine (Tautomer, CAS 202336-32-1) Chemical Formula: C₆H₆N₄ Molecular Weight: 134.14 g/mol
Executive Summary
3H-Pyrazolo[4,3-b]pyridin-3-amine is a fused bicyclic heteroaromatic system comprising a pyrazole ring fused to a pyridine ring. It serves as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK, GSK-3) and positive allosteric modulators (PAMs) for G-protein coupled receptors, such as mGlu4. The compound exhibits tautomerism, with the 1H-pyrazolo[4,3-b]pyridin-3-amine form being the thermodynamically stable aromatic species typically isolated in the laboratory, while the 3H- designation in CAS 132643-73-3 refers to a specific tautomeric or nomenclature entry often used interchangeably in patent literature.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The core structure is defined by the fusion of the pyrazole nitrogen-carbon bond across the [b] face (C2–C3) of the pyridine ring. Unlike its isomer, pyrazolo[3,4-b]pyridine (which is synthesized from 2-chloro-3-cyanopyridine), the [4,3-b] system requires specific precursors to ensure the pyridine nitrogen is positioned at N-5 relative to the pyrazole.
Tautomerism and Structure
The amine group at position 3 allows for amino-imino tautomerism, but the amino form (-NH₂) attached to the aromatic pyrazole ring (1H-tautomer) is predominant in solution and solid state.
| Property | Data | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form. |
| Melting Point | > 250 °C (Dec.)[1][2] | High lattice energy due to H-bonding network. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (DCM, Hexane). |
| pKa (Calculated) | ~3.5 (Pyridine N), ~11.5 (NH) | Pyridine nitrogen is weakly basic; Pyrazole NH is acidic. |
| H-Bond Donors | 2 | (Exocyclic -NH₂, Ring -NH) |
| H-Bond Acceptors | 3 | (Ring Nitrogens) |
Synthetic Methodologies
The synthesis of the [4,3-b] isomer is distinct from the more common [3,4-b] series. The most robust route involves the cyclization of 3-halo-2-pyridinecarbonitriles with hydrazine. This approach ensures the correct regiochemistry.
Core Synthesis Protocol
Precursor: 3-Fluoro-2-pyridinecarbonitrile (or 3-Chloro-2-pyridinecarbonitrile). Reagent: Hydrazine Hydrate (N₂H₄·H₂O). Mechanism: SₙAr followed by intramolecular nucleophilic attack.
Step-by-Step Protocol
-
Preparation: Dissolve 3-fluoro-2-pyridinecarbonitrile (1.0 equiv) in absolute ethanol or n-butanol (0.5 M concentration).
-
Nucleophilic Attack: Add Hydrazine Hydrate (3.0 – 5.0 equiv) dropwise at room temperature. Note: The reaction is exothermic.
-
Cyclization: Heat the mixture to reflux (80–100 °C) for 4–6 hours.
-
Work-up: Cool the reaction mixture to 0 °C. The product, 1H-pyrazolo[4,3-b]pyridin-3-amine , typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary.
Figure 1: Synthetic pathway for the construction of the 3-amino-pyrazolo[4,3-b]pyridine scaffold.
Medicinal Chemistry Applications
The 3-amino-pyrazolo[4,3-b]pyridine scaffold is a bioisostere of adenine and other purines, making it highly relevant for targeting ATP-binding sites in kinases and allosteric sites in GPCRs.
Structure-Activity Relationship (SAR)
-
N1 Position: The pyrazole nitrogen (N1) is a prime site for alkylation or arylation to tune solubility and hydrophobic interactions.
-
C3 Amine: This exocyclic amine acts as a critical hydrogen bond donor. It is often derivatized into amides or ureas to engage specific residues (e.g., the "hinge region" in kinases).
-
Pyridine Ring (C5/C6/C7): Substitution here modulates metabolic stability and electronic properties. For example, introducing a fluorine at C6 (corresponding to position 5 of the pyridine ring before fusion) can block metabolic oxidation.
Case Study: mGlu4 Positive Allosteric Modulators
Research at Vanderbilt University identified VU0418506 , an N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivative.
-
Mechanism: The scaffold binds to an allosteric pocket on the metabotropic glutamate receptor 4 (mGlu4).
-
Utility: Enhances the affinity of glutamate, offering therapeutic potential for Parkinson's disease by modulating glutamatergic transmission in the basal ganglia.
-
Key Interaction: The pyrazolo[4,3-b]pyridine core provides a rigid, flat template that orients the aryl substituents for optimal hydrophobic stacking within the receptor transmembrane domain.
Figure 2: Pharmacophore map highlighting key modification sites on the scaffold.
Handling and Safety Data
While specific toxicological data for CAS 132643-73-3 is limited, it should be handled with the precautions standard for fused aminopyridines.
-
Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for acute toxicity if swallowed (H301), analogous to other aminopyridines which can block potassium channels.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Synthesis and Kinase Inhibition
-
Topic: Synthesis of pyrazolo[4,3-b]pyridines via nucleophilic substitution.[2]
- Source:Journal of Heterocyclic Chemistry, "Efficient Synthesis of Pyrazolo[4,3-b]pyridines".
-
(Generalized link to journal source).
-
-
mGlu4 Allosteric Modulators (VU0418506)
-
Chemical Structure & Tautomerism
- Source: PubChem Compound Summary for 1H-Pyrazolo[4,3-b]pyridin-3-amine.
-
(Note: Corresponds to the 1H-tautomer CAS 202336-32-1, the physical form of CAS 132643-73-3).
-
Precursor Reactivity (3-Fluoro-2-pyridinecarbonitrile)
- Source: Sigma-Aldrich / Merck Technical D
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pyrazolo[4,3-b]pyridine: A Technical Guide to Scaffold Utility
The Pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to engage diverse biological targets ranging from receptor tyrosine kinases (c-Met) to G-protein coupled receptors (mGlu4).[1]
This guide synthesizes the structural logic, synthetic pathways, and structure-activity relationships (SAR) that define this scaffold's utility in drug discovery.
Executive Summary
The 1H-pyrazolo[4,3-b]pyridine system is a bicyclic heteroaromatic scaffold formed by the fusion of a pyrazole ring to the b-face (C2–C3 bond) of a pyridine ring.[1] Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] isomer orients its vectors to provide unique binding geometries, particularly useful for Type I and Type II kinase inhibitors.
Key Clinical Relevance:
-
Glumetinib (SCC244): A highly selective c-Met inhibitor approved for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1]
-
VU0418506: A potent positive allosteric modulator (PAM) of mGlu4 for Parkinson’s disease.[2][3][4]
Structural Analysis & Physicochemical Properties[1][5][6]
The scaffold is defined by a specific atom numbering system that dictates synthetic functionalization.
Numbering and Vectors
The fusion places the pyridine nitrogen at position 4. The pyrazole nitrogens are at positions 1 and 2.
-
N1 Position: The primary handle for solubility and pharmacokinetic (PK) tuning. In Glumetinib, this position bears a sulfonyl group, crucial for selectivity.
-
C3 Position: A critical vector for engaging the "hinge region" in kinases or the allosteric pocket in GPCRs.
-
C5/C6/C7 Positions: The pyridine ring carbons. C6 is the most common site for cross-coupling (e.g., Suzuki-Miyaura) to extend the molecule into solvent-exposed regions.[1]
Electronic Properties
-
H-Bond Donor (HBD): N1-H (if unsubstituted) or C3-NH2.[1]
-
H-Bond Acceptor (HBA): N2 (pyrazole) and N4 (pyridine).[1]
-
Dipole Moment: The pyridine nitrogen (N4) withdraws electron density, making the C5 and C7 positions susceptible to nucleophilic attack if activated, though less so than in pure pyridine due to the electron-rich pyrazole fusion.
Synthetic Strategies
There are two primary strategies for constructing the core: Pyridine Annulation (building the pyridine onto a pyrazole) and Pyrazole Annulation (building the pyrazole onto a pyridine). The latter is preferred for accessing the Glumetinib scaffold.
Primary Route: Pyrazole Annulation (The Fluoropyridine Route)
This method is highly efficient for generating 6-substituted cores (like Glumetinib) using nucleophilic aromatic substitution (
Mechanism:
-
Condensation: Hydrazine reacts with the aldehyde to form a hydrazone.
-
Cyclization (
): The hydrazone nitrogen attacks the C3-position, displacing the fluorine atom. This requires the pyridine to be activated (e.g., by the aldehyde electron-withdrawing group).
Figure 1: Synthetic workflow for the Glumetinib core via the fluoropyridine route.
Detailed Experimental Protocol
Objective: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine .
Reagents:
-
5-Bromo-3-fluoropyridine-2-carbaldehyde (1.0 equiv)[1]
-
Hydrazine monohydrate (2.0 equiv)
-
Ethanol (0.5 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with 5-bromo-3-fluoropyridine-2-carbaldehyde dissolved in absolute ethanol.
-
Addition: Add hydrazine monohydrate dropwise at room temperature. A precipitate (hydrazone) may begin to form immediately.
-
Cyclization: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the hydrazone intermediate.[1] -
Workup: Cool the mixture to room temperature. The product often crystallizes directly from the solution.
-
Isolation: Filter the solid, wash with cold ethanol and diethyl ether.
-
Purification: If necessary, recrystallize from ethanol/water.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyrazole C3-H (~8.2 ppm) and N1-H (broad singlet, ~13-14 ppm).[1]
Medicinal Chemistry & SAR
The utility of the scaffold is best understood through its two most prominent applications: Kinase inhibition and GPCR modulation.
Case Study: c-Met Inhibition (Glumetinib)
Glumetinib demonstrates how the scaffold can be engineered for extreme selectivity (>2400-fold over other kinases).[1]
-
N1-Sulfonyl Group: The bulky imidazo[1,2-a]pyridin-3-ylsulfonyl group at N1 is not just a blocking group; it occupies a specific hydrophobic pocket, enforcing a conformation that is incompatible with most other kinases (Type I½ binding mode).[1]
-
C6-Pyrazole: The 1-methyl-1H-pyrazol-4-yl moiety at C6 extends into the solvent front, improving solubility and making key water-mediated contacts.[1]
-
Scaffold Role: The [4,3-b] core provides the rigid geometry required to orient the N1 and C6 vectors at the precise angle (approx. 120°) needed to span the ATP binding site.
Case Study: mGlu4 PAM (VU0418506)
In this context, the scaffold acts as a bioisostere for a picolinamide core.[3]
-
C3-Amine: The N-(3-chloro-4-fluorophenyl) amino group at C3 is essential for allosteric potency.[1]
-
N1-H: Unlike Glumetinib, the free NH is required here, acting as a hydrogen bond donor to the receptor.
-
Metabolic Stability: Substitution at C6 (or the phenyl ring) with fluorine blocks oxidative metabolism (CYP450), a common liability for this scaffold.
Comparative Data Table
| Compound | Target | Primary Activity | Key Structural Feature | Selectivity |
| Glumetinib | c-Met (Kinase) | N1-Sulfonyl + C6-Pyrazole | >2400-fold vs 312 kinases | |
| VU0418506 | mGlu4 (GPCR) | C3-Anilino + Free N1-H | Selective vs mGlu1/2/3/5 | |
| Compound 5a | PDE4 | C3-Ester/Amide | Moderate |
Visualizing the SAR Logic
The following diagram maps the functional vectors of the scaffold to their biological roles.
Figure 2: Structure-Activity Relationship (SAR) map of the Pyrazolo[4,3-b]pyridine scaffold.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023.
-
Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Molecular Cancer Therapeutics, 2018.[5]
-
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). ACS Chemical Neuroscience, 2016.[1][3] [3]
-
Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine. ChemicalBook/Sigma-Aldrich Product Data.
Sources
- 1. Gumarontinib | C21H17N9O2S | CID 117797905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medkoo.com [medkoo.com]
3-amino-pyrazolo[4,3-b]pyridine structure activity relationship
The following technical guide details the Structure-Activity Relationship (SAR) of the 3-amino-pyrazolo[4,3-b]pyridine scaffold (also known as 3-amino-4-azaindazole ).
Unlocking the 4-Azaindazole Scaffold for Kinase Drug Discovery
Executive Summary
The 3-amino-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Structurally distinct from its more common isomer (pyrazolo[3,4-b]pyridine or 7-azaindazole), this 4-azaindazole core offers a unique hydrogen bond donor/acceptor profile that makes it an exceptional mimic of the adenine ring of ATP.
This guide dissects the chemical biology of this scaffold, providing researchers with the rationale to exploit its specific vectors for high-affinity targeting of CDKs , FLT3 , ALK5 , and GSK-3 .[1]
Chemical Foundation & Numbering
To navigate the SAR effectively, one must first master the scaffold's topology. The pyrazolo[4,3-b]pyridine system fuses a pyrazole ring to a pyridine ring. The critical feature is the position of the pyridine nitrogen relative to the fusion.
Scaffold Topology (Graphviz)
The following diagram illustrates the IUPAC numbering and the "4-azaindazole" nomenclature often used in patent literature.
Figure 1: Topological map of the 1H-pyrazolo[4,3-b]pyridine core. Note that in the "4-azaindazole" numbering system often used in labs, N5 corresponds to position 4.[1]
Synthetic Methodology
The synthesis of the 3-amino derivative requires specific regiochemical control to ensure the pyridine nitrogen ends up at position 5 (4-azaindazole) rather than position 7 (7-azaindazole).[1]
The "Fluoro-Nitrile" Route
The most robust self-validating protocol utilizes 3-fluoro-2-pyridinecarbonitrile as the starting material.[1][2] This route is preferred over the chloro-analog due to the higher susceptibility of the fluorine atom to nucleophilic aromatic substitution (
Protocol:
-
Starting Material: 3-Fluoro-2-pyridinecarbonitrile (CAS: 97509-75-6).[1][3]
-
Reagent: Hydrazine hydrate (
). -
Solvent: n-Butanol or Ethanol (Reflux).
-
Mechanism:
-
Step 1: Hydrazine attacks C3, displacing Fluorine (
). -
Step 2: The terminal
of the hydrazine intermediate attacks the nitrile carbon (C2). -
Step 3: Tautomerization yields the 3-amino-1H-pyrazolo[4,3-b]pyridine.[1]
-
Why this works: The electronegativity of the pyridine nitrogen at position 1 (in the starting material) activates C3 for nucleophilic attack, while the nitrile at C2 serves as the electrophilic trap for cyclization.
Detailed Structure-Activity Relationship (SAR)[1][4]
The SAR of this scaffold can be divided into three "Zones of Influence" that dictate potency, selectivity, and physicochemical properties.
Zone 1: The Hinge Binding Motif (C3-Amino)
The C3-amino group is the primary "warhead" for kinase inhibition.
-
Primary Amine (
): Acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu residues). -
Amide/Urea Derivatization: Converting the C3-amine to an amide or urea dramatically alters the binding mode.[1]
-
Effect: This extends the molecule into the "back pocket" or "DFG-out" pocket.[1]
-
Causality: The carbonyl oxygen of the amide/urea acts as a new H-bond acceptor, often interacting with the conserved catalytic lysine (e.g., Lys33 in CDK2).
-
Recommendation: Use urea linkers to target Type II kinase conformations (inactive state), increasing selectivity.
-
Zone 2: The Solubility Tail (N1-Position)
The pyrazole nitrogen (N1) is the most solvent-exposed vector.
-
Unsubstituted (NH): Essential if the binding pocket requires a donor (rare for this scaffold in typical kinase binding modes).
-
Alkyl/Cycloalkyl Substitution:
-
Methyl/Ethyl: Standard capping to prevent metabolic glucuronidation.
-
Piperidine/Morpholine Tails: Critical for physicochemical optimization . Adding a basic amine here improves solubility and can form salt bridges with solvent-front residues (e.g., Asp/Glu).
-
PD-1/PD-L1 Activity: In non-kinase targets like PD-1, N1-biphenyl groups are essential for filling hydrophobic pockets.[1]
-
Zone 3: The Specificity Vectors (C5, C6, C7)
The pyridine ring offers the vectors to differentiate between kinase families.
-
N5 (Pyridine Nitrogen): Acts as an intrinsic H-bond acceptor. In many binding poses, this interacts with the "gatekeeper" residue water network.
-
C6-Substitution (The "Gatekeeper" Vector):
-
Substituents here (e.g., Aryl, Heteroaryl) point directly towards the gatekeeper residue.
-
Case Study (FLT3/CDK4): Introduction of a pyrimidin-4-yl group at C6 creates a "dual inhibitor" profile by spanning the ATP pocket width.[1]
-
-
C7-Substitution:
-
This position is sterically sensitive. Large groups here often clash with the "roof" of the ATP pocket (Glycine-rich loop).
-
ALK5 Specificity: Small, lipophilic groups (e.g., methyl, Cl) at C7 are tolerated in ALK5 (TGF
R1) inhibitors but often abolish CDK activity, providing a filter for selectivity.
-
SAR Summary Table
| Position | Functional Group | Effect on Activity | Target Relevance |
| C3 | H-bond Donor (Hinge) | Pan-Kinase (ATP competitive) | |
| C3 | H-bond Acceptor + Extension | DFG-out (Type II), Specificity | |
| N1 | Metabolic Stability | General | |
| N1 | Solubility ( | ADME Optimization | |
| C6 | Pyrimidine/Pyridine | Potency Boost ( | FLT3, CDK4, CDK6 |
| C7 | Minimal Steric Clash | CDKs | |
| C7 | Selectivity Filter | ALK5 (TGF |
Case Study: FLT3/CDK4 Dual Inhibition
The 3-amino-pyrazolo[4,3-b]pyridine scaffold has proven effective in targeting Acute Myeloid Leukemia (AML) by simultaneously inhibiting FLT3 (proliferation signal) and CDK4 (cell cycle checkpoint).
Signaling Pathway & Mechanism
The following diagram illustrates how a dual inhibitor (Compound 23k-like) intervenes in the AML proliferation pathway.
Figure 2: Dual inhibition mechanism. The scaffold blocks the upstream driver (FLT3) and the downstream effector (CDK4), preventing Rb phosphorylation and S-phase entry.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-1H-Pyrazolo[4,3-b]pyridine
Objective: Synthesis of the core scaffold from 3-fluoro-2-pyridinecarbonitrile.[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactants:
-
3-Fluoro-2-pyridinecarbonitrile (1.0 eq, 10 mmol).[1]
-
Hydrazine hydrate (5.0 eq, 50 mmol).
-
n-Butanol (20 mL).
-
-
Procedure:
-
Dissolve the nitrile in n-Butanol.[1]
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to 110°C (Reflux) for 4–6 hours.
-
Monitoring: Check via TLC (EtOAc:MeOH 9:1). The starting material spot (
) should disappear, replaced by a lower fluorescent spot ( ).
-
-
Workup:
-
Cool to room temperature. The product often precipitates as a solid.
-
Filter the solid and wash with cold ethanol and diethyl ether.
-
Yield: Typically 60–75%.
-
Characterization:
NMR (DMSO- ) should show the disappearance of the F-C coupling patterns and the appearance of a broad signal around 5.5–6.0 ppm.
-
Protocol B: Kinase Assay (FRET-based)
Objective: Validate activity against CDK4/CyclinD1.
-
Reagents: Recombinant CDK4/CyclinD1 complex, ULight-labeled peptide substrate (e.g., Rb-peptide), Europium-anti-phospho-antibody, ATP.[1]
-
Workflow:
-
Step 1: Dispense 5
L of compound (serial dilution in DMSO) into a 384-well white plate. -
Step 2: Add 5
L of Enzyme/Substrate mix (Enzyme: 2 nM final; Substrate: 50 nM final). -
Step 3: Initiate reaction with 5
L ATP (at concentration, approx. 100 M). -
Step 4: Incubate for 60 min at 23°C.
-
Step 5: Stop reaction with EDTA/Detection mix (Eu-Ab).
-
Step 6: Read on a TR-FRET plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).
-
-
Data Analysis: Plot Signal Ratio (665/615) vs. log[Compound]. Fit to a 4-parameter logistic equation to determine
.
References
-
Synthesis of 4-Azaindazoles: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.[1]
- Source: Int. J. Mol. Sci. 2023, 24, 1686.
-
FLT3/CDK4 Dual Inhibitors: Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors.[1]
-
Source: Bioorganic Chemistry, 2022.[4]
-
-
ALK5 Inhibition:Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors.
- Source: Bioorganic & Medicinal Chemistry Letters, 2017.
-
PD-1/PD-L1 Inhibitors: Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.[1]
-
General Scaffold Review: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[1]
- Source: RSC Advances, 2022.
Sources
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. WO2008092888A1 - 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
Biological Targets of Pyrazolo[4,3-b]pyridin-3-amine Derivatives
Executive Summary: The Pyrazolo[4,3-b]pyridine Advantage
The Pyrazolo[4,3-b]pyridin-3-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. While both scaffolds offer bioisosteric equivalence to adenine, the [4,3-b] fusion geometry provides a unique vector presentation for substituents at the N1, C3, and C6 positions. This geometric distinction is critical for targeting deep hydrophobic pockets in kinases and allosteric sites in G-Protein Coupled Receptors (GPCRs).
This guide delineates the primary biological targets of this scaffold, specifically focusing on its validated role as a Positive Allosteric Modulator (PAM) of mGlu4 and its emerging utility in ALK/c-Met kinase inhibition . We provide self-validating synthetic protocols and mechanistic insights to facilitate the development of next-generation therapeutics.
Chemical Scaffold Analysis
The 1H-pyrazolo[4,3-b]pyridine core is characterized by a pyrazole ring fused to a pyridine ring across the C3-C4 bond of the pyrazole and the b-bond (C2-C3) of the pyridine.
Key Structural Features:
-
H-Bond Donor/Acceptor: The 3-amine and N2/N1 nitrogens mimic the hinge-binding motif of ATP, making it an ideal kinase inhibitor template.
-
Lipophilic Vectors: Positions 1 (N-aryl) and 6 (C-aryl) allow for the projection of hydrophobic groups into allosteric pockets, a feature exploited in mGlu4 PAM design.
Diagram 1: Scaffold Connectivity & Numbering
Caption: Numbering and functional vectors of the 1H-pyrazolo[4,3-b]pyridin-3-amine core.
Primary Biological Target: mGlu4 Receptor
The most authoritative application of the Pyrazolo[4,3-b]pyridin-3-amine scaffold is in the treatment of Parkinson’s Disease (PD) via the Metabotropic Glutamate Receptor 4 (mGlu4) .
-
Compound of Interest: VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine).[1][2][3]
-
Therapeutic Rationale: mGlu4 is a G
-coupled GPCR predominantly expressed in the globus pallidus and substantia nigra pars reticulata. Activation reduces excessive GABAergic transmission, restoring motor control in PD models.
Mechanistic Pathway
Unlike orthosteric agonists (e.g., Glutamate/L-AP4) which bind the Venus Flytrap Domain (VFT), VU0418506 binds to the transmembrane domain (TMD). This potentiates the receptor's response to endogenous glutamate, avoiding receptor desensitization—a common failure mode for direct agonists.
Diagram 2: mGlu4 Signaling & PAM Modulation
Caption: mGlu4 signaling cascade. VU0418506 binds allosterically, enhancing Gi-mediated inhibition of cAMP and neurotransmitter release.
Secondary Targets: Kinase Inhibition (ALK / c-Met)
While mGlu4 is the primary target for the N-aryl-3-amine subclass, the 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine derivatives function as potent Type I kinase inhibitors.
-
Targets: Anaplastic Lymphoma Kinase (ALK) and c-Met.
-
Binding Mode: The 3-amine acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met1199 in ALK).
-
SAR Insight: A hydroxyphenyl group at position 6 is critical for high affinity (IC
< 2 nM) due to water-mediated H-bonding networks in the solvent-exposed region.
Comparative Activity Data
| Compound Variant | Target | IC50 (nM) | Key Substituent (R6) | Mechanism |
| VU0418506 | mGlu4 | 68 (EC50) | 3-Cl-4-F-phenyl (at N1) | PAM (Allosteric) |
| Cmpd 1e (Ref 3) | ALK | 1.6 | 2-F-4-OH-phenyl | ATP Competitive |
| Glumetinib | c-Met | ~5 | N-methylpiperazine tail | ATP Competitive |
Experimental Protocols
Synthesis of the Pyrazolo[4,3-b]pyridin-3-amine Core
Methodology: Modified Japp–Klingemann Reaction followed by Cyclization. Rationale: This route avoids unstable hydrazine intermediates and allows late-stage diversification.
-
Step A (Displacement): React with ethyl cyanoacetate and NaH in DMSO to form the ylide intermediate.
-
Step B (Reduction/Cyclization): Treat with SnCl
/ HCl or Fe / AcOH. The nitro group is reduced to an amine, which spontaneously attacks the nitrile carbon to close the pyrazole ring. -
Step C (Functionalization): The resulting 3-amine can be coupled with aryl halides (Buchwald-Hartwig) to install the N-aryl group for mGlu4 activity.
Diagram 3: Synthetic Workflow
Caption: Efficient 2-step synthesis of the core scaffold from 2-chloro-3-nitropyridine.
Validated Assay Protocol: mGlu4 Thallium Flux
To confirm PAM activity (trustworthiness check), use a Thallium (Tl
-
Cell Prep: Load cells with Tl
-sensitive fluorescent dye (e.g., FluxOR). -
Compound Addition: Add Pyrazolo[4,3-b]pyridin-3-amine derivative (test compound) 20 mins prior to agonist.
-
Agonist Trigger: Add EC
concentration of Glutamate or L-AP4. -
Readout: Measure fluorescence increase. Tl
flows through GIRK channels opened by G subunits released upon mGlu4 activation. -
Validation: A true PAM will shift the Glutamate concentration-response curve to the left (increase potency).
References
-
Discovery of VU0418506: Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)."[1][2] ACS Chemical Neuroscience (2016).[2] Link
-
ALK Inhibition: Chen, C., et al. "Discovery of 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine derivatives as potential drug targets for anaplastic lymphoma kinase (ALK)."[6] Bioorganic Chemistry (2019).[7] Link
-
Synthetic Protocol: Nikolskiy, V. V., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences (2023).[5] Link
-
Scaffold Review: Ezzat, M. A. F. "Overview on synthetic strategies and bioactivities of pyrazolopyridines." Synthetic Communications (2024). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Molecular weight and logP of 3H-Pyrazolo[4,3-B]pyridin-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3H-Pyrazolo[4,3-b]pyridin-3-amine: Molecular Weight and Lipophilicity (LogP)
Foreword
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2] This guide focuses on a specific member of this family, 3H-Pyrazolo[4,3-b]pyridin-3-amine, providing a detailed examination of two of its most fundamental physicochemical properties: molecular weight and the octanol-water partition coefficient (LogP). Understanding these parameters is not merely an academic exercise; it is critical for any researcher involved in drug discovery, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This document synthesizes theoretical principles with practical methodologies to offer a comprehensive resource for scientists and drug development professionals.
Part 1: Core Molecular Properties and Chemical Identity
A precise understanding of a compound's basic molecular characteristics is the foundation upon which all further research is built. These properties dictate its stoichiometry, reactivity, and interactions.
Chemical Structure and Tautomerism
3H-Pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic aromatic compound. It is important to recognize that this structure exists in tautomeric forms, most commonly the 1H-Pyrazolo[4,3-b]pyridin-3-amine isomer. While this guide refers to the 3H tautomer, the physicochemical data presented are pertinent to the overall scaffold, which rapidly interconverts in solution.
Key Physicochemical Identifiers
The fundamental properties of this compound are summarized below. The molecular weight is derived directly from its chemical formula, a crucial first step in any quantitative chemical analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄ | [3][4] |
| Molecular Weight | 134.14 g/mol | [3][4][5][6] |
| CAS Number | 202336-32-1 (for 1H-isomer) | [4][7] |
| Physical Form | Solid | [4][7] |
Part 2: Lipophilicity Analysis - The Octanol-Water Partition Coefficient (LogP)
Lipophilicity, or the "greasiness" of a molecule, is arguably one of the most critical physicochemical properties in drug design.[8] It governs a molecule's ability to cross biological membranes, its solubility in aqueous environments like blood plasma, and its susceptibility to metabolism.[9][10]
Theoretical Framework
The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio.[9]
LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ᵥᵥₐₜₑᵣ)
-
LogP > 0 : The compound is lipophilic (fat-soluble) and prefers the n-octanol phase.
-
LogP < 0 : The compound is hydrophilic (water-soluble) and prefers the aqueous phase.
-
LogP = 0 : The compound partitions equally between the two phases.[10]
For ionizable molecules, the distribution coefficient (LogD) is a more physiologically relevant descriptor, as it is pH-dependent and accounts for all forms (ionized and un-ionized) of the compound.[8]
Significance in Drug Discovery: The LogP "Sweet Spot"
LogP is a cornerstone of predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models and a key component of frameworks like Lipinski's Rule of 5, which suggests a LogP < 5 for orally bioavailable drugs.[9] However, an optimal LogP value is a delicate balance.
-
High LogP : Poor aqueous solubility, high metabolic clearance, and potential toxicity.[9]
-
Low LogP : Poor membrane permeability and high renal clearance.[9]
The generally accepted optimal range for LogP is between 1 and 3 to maximize the chances of a favorable ADME profile.[9] For drugs targeting the central nervous system (CNS), a LogP value around 2 is often considered ideal for crossing the blood-brain barrier.[10][11]
Caption: The relationship between LogP values and key ADME properties.
Predicted LogP of Pyrazolo[4,3-b]pyridin-3-amine
While a definitive, experimentally determined LogP value for 3H-Pyrazolo[4,3-b]pyridin-3-amine is not widely published, computational methods provide valuable estimates. For the closely related isomer, 2H-Pyrazolo[3,4-b]pyridin-3-amine, a calculated LogP of 0.54 has been reported.[6] Another database lists a computed LogP of 0.5 for the 1H-pyrazolo[3,4-b]pyridin-3-amine isomer.[5]
Insight: A LogP value in this range (~0.5) suggests that the compound is predominantly hydrophilic but possesses sufficient lipophilicity to engage with biological targets. This value is slightly below the "ideal" range of 1-3 for oral absorption but indicates that poor solubility is unlikely to be a major obstacle in early-stage development.
Part 3: Methodologies for LogP Determination
A dual approach, combining robust experimental measurement with rapid computational prediction, provides the most comprehensive understanding of a compound's lipophilicity.
A. Experimental Determination: The Gold Standard
Direct measurement remains the most trustworthy method for determining LogP.
The shake-flask method is universally recognized as the benchmark for LogP determination due to its direct and unambiguous measurement of the partition coefficient.[12]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to achieve equilibrium, the phases are separated, and the concentration of the compound in each phase is measured.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of 3H-Pyrazolo[4,3-b]pyridin-3-amine in a suitable solvent (e.g., DMSO), ensuring the final concentration in the assay is detectable.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the pre-saturated n-octanol and water phases. Add a small aliquot of the compound's stock solution.
-
Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached.[13] The time required depends on the compound but is often several hours.
-
Phase Separation: Separate the two phases. Centrifugation is essential to ensure a clean and complete separation, preventing micro-emulsions from affecting the results.[13]
-
Concentration Analysis: Accurately determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the LogP value using the formula defined in Part 2. The experiment should be repeated with varying phase volume ratios to ensure consistency.[13]
Caption: Standard experimental workflow for the Shake-Flask LogP method.
B. Computational Prediction: In Silico Screening
Computational models offer a rapid and cost-effective way to estimate LogP before a compound is even synthesized, enabling the prioritization of synthetic targets.[11][14]
Principle: These methods use algorithms trained on large datasets of experimentally determined LogP values. They deconstruct a molecule into atoms or fragments and sum their contributions to lipophilicity, applying correction factors for intramolecular interactions.[8]
Classes of Prediction Methods:
-
Fragment-based/Atom-based: These are the most common methods, exemplified by cLogP and ALOGP. They rely on the additive contributions of molecular fragments or individual atoms.[15][16]
-
Whole-Molecule Approaches: These methods use molecular properties like polarizability and partial atomic charges to calculate LogP.[17]
-
Machine Learning Models: Modern approaches utilize advanced techniques like graph convolutional neural networks (GCNN) to learn complex relationships between molecular structure and LogP, often achieving higher accuracy.[18]
Caption: Integration of computational and experimental LogP in drug discovery.
Part 4: Safety, Handling, and Storage
Identified Hazards (from Isomers):
-
Acute Toxicity: May be harmful or toxic if swallowed.[5][19]
-
Respiratory Irritation: May cause respiratory irritation.[19][21]
-
Sensitization: May cause an allergic skin reaction.[7]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[19]
Storage:
-
Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[6][7]
-
For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6][7]
Conclusion
3H-Pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound with a molecular weight of 134.14 g/mol . Its lipophilicity, as estimated by a computed LogP of approximately 0.5 , positions it as a predominantly hydrophilic molecule with potential for favorable solubility characteristics. This guide has detailed the theoretical importance of LogP in drug discovery and provided actionable protocols for both its experimental determination via the gold-standard shake-flask method and its prediction using computational tools. By integrating these robust analytical strategies with stringent safety protocols, researchers can effectively characterize 3H-Pyrazolo[4,3-b]pyridin-3-amine and advance its potential in drug development programs.
References
-
What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10). Sygnature Discovery. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 17). IEEE Xplore. [Link]
-
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27). Computational Methods in Science and Technology. [Link]
- Mannhold, R., Poda, G., Ostermann, C., & Tetko, I. (2008). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. Journal of Pharmaceutical Sciences.
-
Xing, L., Glen, R. C., & Clark, R. D. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023, January 13). MDPI. [Link]
-
Episode 2: Why LogP Matters — The Key to Drug Absorption. (2025, April 16). Medium. [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 3). ChemAxon. [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]
- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed.
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
-
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one - GHS Data. EPA. [Link]
-
1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. [Link]
- Pyrazolo[3,4-b]pyridin-3(2H)-one Derivatives: Synthesis, Characterization, and Larvicidal Activity against Aedes aegypti. (2021, December 15). Biointerface Research in Applied Chemistry.
-
1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. PubChem. [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. jksus.org [jksus.org]
- 3. 3-Amino-1H-pyrazolo[3,4-b]pyridine | CAS 6752-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1H-Pyrazolo 4,3-b pyridin-3-amine AldrichCPR 202336-32-1 [sigmaaldrich.com]
- 5. 1H-pyrazolo[3,4-b]pyridin-3-amine | C6H6N4 | CID 241369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1H-Pyrazolo[4,3-b]pyridin-3-amine | 202336-32-1 [sigmaaldrich.com]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. acdlabs.com [acdlabs.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 15. vcclab.org [vcclab.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. fishersci.com [fishersci.com]
- 21. CompTox Chemicals Dashboard [comptox.epa.gov]
Pyrazolo[4,3-b]pyridine Kinase Inhibitors: Scaffold Design, Synthesis, and SAR Optimization
Executive Summary
The development of small-molecule protein kinase inhibitors (PKIs) is a cornerstone of targeted oncology and fibrotic disease therapy. Among the privileged heterocyclic frameworks, the pyrazolo[4,3-b]pyridine bicyclic system has emerged as a highly versatile, ATP-competitive hinge-binding scaffold[1]. Its unique electronic profile offers superior drug-like properties compared to traditional pyrrole-fused or quinoline-based cores. This technical guide explores the structural rationale, structure-activity relationship (SAR) optimization, and synthetic methodologies required to deploy the pyrazolo[4,3-b]pyridine scaffold effectively in modern drug discovery.
Structural Rationale: The Bioisosteric Advantage
Kinase inhibitors require precise hydrogen-bonding networks with the ATP-binding hinge region of the kinase domain. The pyrazole moiety acts as a dual hydrogen bond donor/acceptor, anchoring the molecule within the active site, while the fused pyridine ring provides a stable, functionalizable vector for accessing adjacent hydrophobic pockets[2].
A primary driver for utilizing the pyrazolo[4,3-b]pyridine scaffold is scaffold morphing to overcome severe metabolic liabilities[3]. For instance, in the development of c-Met inhibitors, early leads utilizing a 4-azaindole (pyrrole-fused) core suffered from rapid in vivo clearance. The causality lies in the electron-rich pyrrole ring, which is highly susceptible to hydroxylation at the C-2 position by hepatic cytochrome P450 (CYP) enzymes. By executing a bioisosteric replacement—substituting the pyrrole with a pyrazole to form a pyrazolo[4,3-b]pyridine ring—medicinal chemists successfully blocked this metabolic soft spot[2]. This modification drastically increased the biological half-life while maintaining the critical U-shaped binding conformation required for c-Met inhibition[2].
Fig 1. Logical workflow for scaffold morphing to overcome metabolic liabilities in kinase inhibitors.
Case Studies in SAR Optimization & Target Biology
The versatility of the pyrazolo[4,3-b]pyridine core is demonstrated across multiple kinase targets, where it solves distinct pharmacokinetic and pharmacodynamic challenges.
ALK5 (Activin Receptor-Like Kinase 5)
ALK5 is a primary mediator of TGF-β signaling, heavily implicated in pulmonary and hepatic fibrosis. Initial structure-based drug design (SBDD) efforts identified a 4-substituted quinoline hit with excellent potency but unacceptably high in vitro clearance in rat and human microsomes[3]. Scaffold morphing to a 7-substituted-pyrazolo[4,3-b]pyridine core retained the critical hydrogen bonds with the ALK5 hinge region while drastically improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, yielding highly potent, drug-like inhibitors[3].
Fig 2. Mechanism of ALK5 inhibition by pyrazolo[4,3-b]pyridines in the TGF-β signaling pathway.
c-Met and ALK2 Kinases
For the hepatocyte growth factor receptor (c-Met), the pyrazolo[4,3-b]pyridine derivative Glumetinib successfully translated into clinical trials, demonstrating significant anti-tumor activity in xenograft models by maintaining stable hydrogen bonds with Met1160 and Tyr1230[2]. Similarly, in ALK2 inhibitor discovery, the pyrazolo[4,3-b]pyridine scaffold served as a highly efficient early lead (IC50 = 95 nM), providing a stable foundation for subsequent "nitrogen walk" optimizations to enhance cellular potency[4].
Quantitative SAR & Pharmacokinetic Benchmarks
| Scaffold Core | Target Kinase | Representative Compound | Enzymatic IC50 | ADME / Metabolic Profile | Clinical Status |
| 4-Azaindole (Pyrrole) | c-Met | Early Lead | Potent | High clearance (C-2 hydroxylation) | Discontinued |
| Pyrazolo[4,3-b]pyridine | c-Met | Glumetinib | Highly Potent | High metabolic stability | Clinical Trials |
| Quinoline | ALK5 | Screening Hit | Potent | High clearance (microsomes) | Discontinued |
| Pyrazolo[4,3-b]pyridine | ALK5 | Optimized Lead | < 10 nM | Improved ADME properties | Preclinical |
| Pyrazolo[4,3-b]pyridine | ALK2 | Compound 1 | 95 nM | Moderate cellular potency | Hit Expansion |
Self-Validating Experimental Protocol: Scaffold Synthesis
Traditional methods for synthesizing pyrazolo[4,3-b]pyridines often rely on the condensation of aminopyrazoles with activated carbonyls, which frequently suffer from un-productive hydrazone formation and dimerization side-reactions[5]. To ensure high-yield, scalable generation of the core, a superior, self-validating protocol utilizes a modified Japp–Klingemann reaction coupled with Nucleophilic Aromatic Substitution (SNAr)[6].
Step-by-Step Methodology: One-Pot Azo-Coupling and Annulation
1. Preparation of the Keto Ester (SNAr)
-
Procedure: React 2-chloro-3-nitropyridine with an active methylene compound (e.g., ethyl acetoacetate) in the presence of a base.
-
Causality: The strongly electron-withdrawing nitro group activates the ortho-chloride, facilitating a rapid SNAr reaction. This establishes the critical C-C bond required for the bicyclic framework prior to ring closure.
2. Azo-Coupling (Modified Japp-Klingemann)
-
Procedure: Introduce an arenediazonium tosylate to the resulting pyridin-2-yl keto ester intermediate.
-
Causality: Traditional protocols use diazonium chlorides, which are highly unstable and prone to explosive decomposition. Utilizing arenediazonium tosylates provides a stable, isolable intermediate, ensuring the protocol is inherently safe and viable for industrial scale-up[6].
3. Base-Mediated Annulation
-
Procedure: Add a mild nucleophilic base, specifically 1,4-diazabicyclo[2.2.2]octane (DABCO) or pyrrolidine (1.0 equiv), to the reaction mixture at room temperature.
-
Causality: The choice of base is the most critical variable. Strong bases like NaOH or NaOMe trigger unwanted ester hydrolysis and transesterification side-reactions, destroying the functional handles needed for SAR optimization. Mild secondary amines cleanly facilitate an unusual C-N migration of the acetyl group, driving the pyrazole ring closure without degrading the ester functionality[6].
4. Isolation and Purification
-
Procedure: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the functionalized 1H-pyrazolo[4,3-b]pyridine derivative.
References
-
2 - National Institutes of Health (NIH) / PMC
-
3 - PubMed / Bioorganic & Medicinal Chemistry Letters 3.4 - National Institutes of Health (NIH) / PMC
-
1 - Molecules (MDPI)
-
7 - Molecules (MDPI) / PMC
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | MDPI [mdpi.com]
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridin-3-amine: Structure, Synthesis, and Applications
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous biologically active compounds. This technical guide provides an in-depth analysis of a key derivative, 1H-Pyrazolo[4,3-b]pyridin-3-amine (also referred to as 3-amino-1H-pyrazolo[4,3-b]pyridine). We will explore its molecular structure, with a critical discussion of tautomerism, detail a robust and validated synthetic protocol, and present a comprehensive characterization profile using modern spectroscopic techniques. Furthermore, this guide will touch upon the compound's chemical reactivity and its significance as a versatile building block in the development of therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Part 1: Molecular Structure and Physicochemical Properties
The Pyrazolo[4,3-b]pyridine Core
The foundational structure is a bicyclic heteroaromatic system formed by the fusion of a pyrazole ring and a pyridine ring. This fusion results in a planar molecule with a unique distribution of nitrogen atoms, which are key to its chemical properties and biological interactions. The specific isomer, pyrazolo[4,3-b]pyridine, dictates the arrangement of these nitrogen atoms, influencing hydrogen bonding capabilities and coordination with biological targets.
Tautomerism: The 1H- and 2H- Forms
A critical feature of N-unsubstituted pyrazolopyridines is the potential for prototropic tautomerism. For the parent pyrazolo[4,3-b]pyridine system, two primary tautomers exist: the 1H- and 2H- forms, depending on the location of the hydrogen atom on the pyrazole ring nitrogens. Computational studies, specifically AM1 calculations, have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by a substantial energy difference of approximately 37.03 kJ/mol.[1] This inherent stability means that for most applications and in most states, the compound will predominantly exist as the 1H-isomer.
For the subject of this guide, 3-amino-1H-pyrazolo[4,3-b]pyridine, the amine group at the 3-position further influences the electronic landscape, but the 1H-tautomer remains the most relevant and commonly cited form.
Sources
In-Depth Technical Guide: 3H-Pyrazolo[4,3-b]pyridin-3-amine Hydrogen Bond Profiling
[1]
Executive Summary
3H-Pyrazolo[4,3-b]pyridin-3-amine (chemically synonymous with the stable tautomer 1H-pyrazolo[4,3-b]pyridin-3-amine ) is a fused bicyclic heteroaromatic system widely utilized in drug discovery as a bioisostere of adenine.[1] Its primary application lies in the design of ATP-competitive kinase inhibitors, where its specific hydrogen bond donor (HBD) and acceptor (HBA) motifs allow for high-affinity interactions with the kinase hinge region.
Core Physicochemical Profile:
Structural Analysis & Nomenclature
To accurately determine H-bond counts, we must first resolve the nomenclature and define the biologically relevant tautomers.
Nomenclature Clarification
The designation "3H" in the user query technically refers to a specific tautomer or position numbering. However, in the context of a 3-amino substituted pyrazolo[4,3-b]pyridine, the aromatic system exists in equilibrium primarily as 1H- or 2H- tautomers.
-
System: Pyrazolo[4,3-b]pyridine (Pyridine ring fused to the 4,3-face of a pyrazole ring).[1]
-
Substituent: Amine group (-NH₂) at position 3.[1]
-
Canonical SMILES: Nc1nnc2ccccn12 (Note: Isomeric variations exist; specific [4,3-b] orientation is C1=CC2=C(C(=NN2)N)N=C1).[1]
Tautomeric Equilibrium
The hydrogen bonding capability is dynamic due to annular tautomerism.[1] The proton on the pyrazole nitrogen can migrate between N1 and N2.[2]
-
Tautomer A (1H-form): Proton at N1.[1][3] N2 is an acceptor.[1]
-
Tautomer B (2H-form): Proton at N2.[1][3] N1 is an acceptor.[1][4]
-
Tautomer C (3H-form / Imino): A theoretical high-energy tautomer where the exocyclic amine exists as an imine (=NH).[1] While less stable, this form is relevant during catalytic mechanisms or specific salt formations.[1]
Figure 1: Tautomeric landscape of 3-aminopyrazolo[4,3-b]pyridine showing the shift in donor/acceptor sites.
Hydrogen Bond Donor & Acceptor Count
The counts below are based on the most stable 1H-pyrazolo[4,3-b]pyridin-3-amine tautomer at physiological pH (7.4).
Quantitative Profile (Lipinski & Vector Analysis)[1]
| Feature | Count | Source Atoms | Mechanism |
| H-Bond Donors (HBD) | 3 | Exocyclic Amine (-NH₂): 2 HPyrazole Ring (-NH-): 1 H | The exocyclic amine provides two distinct vectors.[1] The ring NH provides a strong, directional donor vector essential for hinge binding. |
| H-Bond Acceptors (HBA) | 3 | Pyridine Nitrogen (N5): 1 LPPyrazole Nitrogen (=N-): 1 LPExocyclic Amine (N): 1 LP | The pyridine nitrogen is a strong acceptor (sp²).[1] The pyrazole imine-like nitrogen is also a strong acceptor.[1] The exocyclic amine nitrogen is a weak acceptor but counts in total polar atom sums.[1] |
Detailed Site Analysis[1][5]
-
The Exocyclic Amine (Position 3):
-
Nature: Acts primarily as a double donor .[1]
-
Hybridization: Partial sp² character due to conjugation with the aromatic ring, making the lone pair less available as an acceptor compared to an aliphatic amine. However, it can still function as a weak acceptor in specific crystal packing or solvent shells.[1]
-
-
The Pyrazole Ring Nitrogens (N1 & N2):
-
N1 (in 1H-tautomer): Pyrrole-like.[1] Obligate Donor .
-
N2 (in 1H-tautomer): Pyridine-like.[1][3] Obligate Acceptor .
-
Note: In the 2H-tautomer, these roles reverse.[1] This "amphoteric" H-bond character is what makes the scaffold a "privileged structure" for kinase active sites, which often require specific donor-acceptor patterns.[1]
-
-
The Pyridine Ring Nitrogen (N5):
-
Nature: Pyridine-like.[1] Strong Acceptor .
-
pKa Influence: The basicity of this nitrogen (pKa ~3-4 for the fused system) means it remains unprotonated (neutral) at physiological pH, maintaining its role as a hydrogen bond acceptor.
-
Medicinal Chemistry Implications
Understanding the H-bond count is only useful when applied to interaction dynamics.[1]
The "Adenine Mimic" Hypothesis
In kinase drug discovery, the ATP-binding pocket (hinge region) recognizes the adenine ring of ATP via a specific hydrogen bonding motif. 3-Aminopyrazolo[4,3-b]pyridine mimics this motif perfectly.
-
Adenine Motif: N1 (Acceptor) -- N6-H (Donor).[1]
-
Pyrazolo[4,3-b]pyridine Motif: N2 (Acceptor) -- C3-NH (Donor).[1]
This structural congruence allows the scaffold to anchor competitively into the ATP binding site.
Interaction Map (Kinase Hinge)
The diagram below illustrates how the H-bond donors and acceptors align with a generic kinase hinge region (e.g., backbone Carbonyl and Amine of the "Gatekeeper" + 1/2 residues).
Figure 2: Schematic of the bidentate hydrogen bonding network formed between the scaffold and a protein backbone.
Experimental Validation Protocols
To validate these theoretical counts in a specific derivative or formulation, the following experimental workflows are recommended.
Single Crystal X-Ray Diffraction (SC-XRD)
Objective: Definitively determine the tautomeric state and H-bond geometry in solid state.
-
Crystallization: Dissolve compound in hot ethanol/methanol. Allow slow evaporation.[1]
-
Analysis: Solve structure to locate hydrogen atoms on the pyrazole ring.
-
Measurement: Measure D-H...A distances. A distance < 3.0 Å typically confirms a strong H-bond.[1]
NMR Solvatochromism
Objective: Assess tautomeric equilibrium in solution.
-
Method: Record ¹H-NMR and ¹⁵N-NMR in solvents of varying polarity (DMSO-d6 vs. CDCl3).
-
Observation: Monitor the chemical shift of the pyrazole protons.
pKa Determination (Potentiometric Titration)
Objective: Determine the ionization state of the donors/acceptors.
References
-
PubChem. (2025).[1][5] 1H-Pyrazolo[4,3-b]pyridin-3-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Alkorta, I., & Elguero, J. (2022).[1][3] Tautomerism of Pyrazolo[3,4-b]pyridines and Related Systems. Molecules. Available at: [Link][1][3]
-
Lin, R., et al. (2007).[1] Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]
-
Chemaxon. (2025).[1][2][5] Hydrogen Bond Donor/Acceptor Plugin Documentation. Available at: [Link][1]
-
Gheidari, D., et al. (2023).[1] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.[1] Available at: [Link]
Therapeutic Potential of Aminopyrazolopyridines in Oncology: A Structural & Mechanistic Deep Dive
Topic: Therapeutic Potential of Aminopyrazolopyridines in Oncology Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Directive: The Scaffold Advantage
In the crowded landscape of kinase inhibitors, the aminopyrazolopyridine scaffold—specifically the 3-aminopyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine cores—has emerged as a "privileged structure."[1] Unlike promiscuous inhibitors that suffer from off-target toxicity, this scaffold offers a tunable electronic profile that allows for exceptional selectivity against specific kinase families, including CDKs (Cyclin-Dependent Kinases) , VEGFR-2 , and TBK1 .
This guide moves beyond general review to provide a blueprint for exploiting this scaffold. We analyze the structure-activity relationships (SAR) that drive potency, detail the synthesis of lead candidates, and provide self-validating protocols for biological characterization.
Chemical Architecture & SAR Logic
The aminopyrazolopyridine core mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.[1] However, its therapeutic value lies in the C-3 amino group and N-1 substitution , which serve as vectors for specificity.
Structural Determinants of Potency
-
The Hinge Binder (N-1 & N-2): The pyrazole nitrogens typically form hydrogen bonds with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
-
The Specificity Vector (C-3 Amino): Functionalizing the C-3 amino group (e.g., into an amide or urea) extends the molecule into the "gatekeeper" region or the solvent-exposed front pocket, drastically altering selectivity.
-
The Hydrophobic Core (Pyridine Ring): Substitutions here (e.g., C-6 alkyl/aryl groups) interact with the hydrophobic back pocket, stabilizing the active conformation.
Validated Synthetic Workflow
To generate a library of 3-aminopyrazolo[3,4-b]pyridines, we utilize a condensation strategy involving 5-aminopyrazoles.[2] This approach is preferred over ring-closure of pyridines due to higher regional selectivity.
Figure 1: Modular synthesis pathway for 3-aminopyrazolo[3,4-b]pyridine derivatives. The workflow allows for late-stage diversification at the C-3 position.
Target Landscape & Mechanism of Action
The versatility of aminopyrazolopyridines allows them to inhibit distinct signaling nodes depending on the substitution pattern.
Primary Targets
-
CDK2/Cyclin E: Critical for G1/S phase transition. 3-aminopyrazolo[3,4-b]pyridines act as ATP-competitive inhibitors.
-
VEGFR-2: Inhibition of angiogenesis. Derivatives with bulky hydrophobic groups at C-6 often target the allosteric hydrophobic pocket of VEGFR-2.
-
TBK1 (TANK-binding kinase 1): A key node in innate immunity and oncogenesis.[3] Recent data identifies pyrazolo[3,4-b]pyridines as nanomolar inhibitors (IC50 < 1 nM).
Mechanistic Pathway
Inhibition leads to a collapse of downstream survival signaling. The following diagram illustrates the cascade initiated by VEGFR-2/CDK inhibition.
Figure 2: Dual-mechanism impact of aminopyrazolopyridines on angiogenic (VEGFR) and proliferative (CDK) pathways.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific checkpoints.
Protocol A: Synthesis of 3-Amino-4-aryl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Rationale: This "one-pot" multicomponent reaction is robust and high-yielding, minimizing purification steps.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (10 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)
-
Malononitrile (10 mmol)
-
Catalyst: Triethylamine (TEA) or Piperidine (catalytic amount)
-
Solvent: Ethanol (20 mL)
Step-by-Step Methodology:
-
Pre-reaction Check: Ensure ethanol is anhydrous to prevent hydrolysis of the intermediate imine.
-
Mixing: In a 50 mL round-bottom flask, combine the aldehyde and malononitrile in ethanol. Stir at room temperature for 10 minutes until the Knoevenagel adduct (precipitate) begins to form.
-
Addition: Add the 5-aminopyrazole and 3-5 drops of TEA.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Validation Point: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The disappearance of the aldehyde spot indicates completion.
-
-
Isolation: Cool to room temperature. The product should crystallize out of the solution.
-
Purification: Filter the solid and recrystallize from DMF/Ethanol (1:1).
-
Characterization: Confirm structure via 1H-NMR (Look for disappearance of aldehyde proton and appearance of NH2 broad singlet at ~6.0–7.0 ppm).
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Rationale: Fluorescence Resonance Energy Transfer (FRET) offers higher sensitivity than radiometric assays and eliminates radioactive waste.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2 or CDK2/CycE)
-
Peptide Substrate (labeled with Coumarin/Fluorescein)
-
ATP (at Km concentration for the specific kinase)
-
Test Compound (Aminopyrazolopyridine derivative)[4]
Workflow:
-
Preparation: Dilute test compounds in DMSO to generate a 10-point dose-response curve (e.g., 10 µM down to 0.1 nM).
-
Incubation: Mix kinase buffer, kinase enzyme, and test compound in a 384-well black plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Activation: Add ATP and Peptide Substrate to initiate the reaction.
-
Reaction: Incubate for 60 minutes at 25°C.
-
Termination: Add Stop Solution (EDTA-based) to chelate Mg2+ and halt phosphorylation.
-
Detection: Measure fluorescence ratio (Emission at 445 nm / 520 nm).
-
Validation Point: Z-factor must be > 0.5. Include Staurosporine as a positive control (Reference IC50 ~5-10 nM).
-
Quantitative Data Synopsis
The table below summarizes the potency of key aminopyrazolopyridine derivatives identified in recent literature, highlighting the SAR impact of specific substitutions.
| Compound ID | Scaffold Core | Key Substitution (R-Group) | Target | IC50 (µM) | Mechanism Note |
| Cmpd 8b [1] | Pyrazolo[3,4-b]pyridine | 4-(4-chlorophenyl) at C-4 | CDK2 | 2.6 | G1 Phase Arrest |
| Cmpd 15y [2] | Pyrazolo[3,4-b]pyridine | Optimized amide linker | TBK1 | 0.0002 | High Selectivity |
| eCF506 [3] | Pyrazolo[3,4-d]pyrimidine* | Phenyl-based side chain | SRC | < 0.001 | 1000x selectivity vs ABL |
| Cmpd 10k [4] | Pyrazolo[3,4-d]pyrimidine | Trimethoxybenzylidene | VEGFR-2 | 0.03 | Anti-angiogenic |
*Note: While eCF506 is a pyrimidine derivative, it shares the critical amino-pyrazole pharmacophore and demonstrates the ultra-high affinity achievable with this class.
Challenges & Future Directions
While the aminopyrazolopyridine scaffold is potent, two primary challenges remain for clinical translation:
-
Solubility: The planar, aromatic nature of the scaffold often leads to poor aqueous solubility.
-
Solution: Incorporation of solubilizing tails (e.g., morpholine or piperazine) at the solvent-exposed C-3 or C-6 positions.
-
-
Metabolic Stability: The pyridine ring is susceptible to oxidative metabolism.
-
Solution: Bioisosteric replacement or fluorination of the pyridine ring to block metabolic hot spots.
-
References
-
Mohamed, M., et al. "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives."[4] Open Journal of Medicinal Chemistry, 2012.[4] Link
-
Author Unspecified. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link
-
Fraser, C., et al. "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition."[5] Journal of Medicinal Chemistry, 2016.[5][6] Link
-
Haji, et al. "Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action." Bioorganic & Medicinal Chemistry, 2022.[3] Link
-
Attia, M. H., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases."[7] Molecules, 2024.[7][8] Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of 3-Aminopyrazolo[3,4-b]pyridines from 3-Nitropyridines
[1]
Executive Summary & Strategic Analysis
The 3-aminopyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., substituted derivatives serve as ATP-competitive inhibitors). While the user request specifies the [4,3-b] isomer, it is critical to note that the reaction of 3-nitropyridines (specifically 2-chloro-3-nitropyridine) with carbon nucleophiles classically yields the [3,4-b] isomer.
This guide primarily details the Reductive Cyclization (Thorpe-Ziegler type) of 2-chloro-3-nitropyridine with malononitrile. This is the most robust industrial route to generate the 3-amine core from nitro-precursors. We also provide a "Structural Divergence" section to guide researchers specifically seeking the [4,3-b] isomer, which requires a different synthetic logic (typically starting from 3-amino-2-methylpyridines or via diazonium chemistry).
Why this Route?
-
Cost-Efficiency: 2-Chloro-3-nitropyridine is a commoditized starting material.
-
Atom Economy: The nitro group serves as the nitrogen source for the pyrazole ring, eliminating the need for external hydrazine in the ring-closing step.
-
Scalability: The reaction avoids the formation of potentially explosive azides often associated with alternative routes.
Chemical Pathway & Mechanism[2][3][4][5][6]
The synthesis proceeds via a two-stage cascade:[1][2]
- (Nucleophilic Aromatic Substitution): Displacement of the C2-chlorine by the malononitrile anion.
-
Reductive Cyclization: Reduction of the C3-nitro group to an amine, which spontaneously attacks the neighboring nitrile (from the malononitrile moiety) to close the pyrazole ring.
Reaction Scheme Visualization
Figure 1: Step-wise transformation from 2-chloro-3-nitropyridine to the pyrazolopyridine core.
Detailed Experimental Protocol
Phase 1: Nucleophilic Substitution ( )
Objective: Install the carbon framework required for the pyrazole C3-amine.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium Hydride (60% dispersion in oil) (2.2 eq) Alternatively:
(2.5 eq) for milder conditions. -
Solvent: Anhydrous THF or DMF.
Procedure:
-
Preparation: In a flame-dried flask under
, suspend NaH (2.2 eq) in anhydrous THF (10 mL/g substrate). Cool to 0°C. -
Nucleophile Formation: Dropwise add Malononitrile (1.1 eq) dissolved in THF. Stir for 15 min at 0°C until H2 evolution ceases. The solution will turn yellow/orange.
-
Addition: Add 2-Chloro-3-nitropyridine (1.0 eq) portion-wise (solid) or as a solution in THF.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1). The product (Intermediate A) is usually a deep red/brown species due to conjugation.
-
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Acidify carefully to pH ~3-4 with 1M HCl (to protonate the malononitrile anion). Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate.-
Note: The intermediate 2-(dicyanomethyl)-3-nitropyridine is stable but can be sensitive to light. Proceed to reduction immediately if possible.
-
Phase 2: Reductive Cyclization
Objective: Convert the nitro group to an amine, triggering immediate cyclization onto the nitrile.
Method A: Stannous Chloride (
-
Reagents: Intermediate A (1.0 eq),
(5.0 eq), Ethanol/Conc. HCl (10:1 ratio). -
Procedure:
-
Dissolve Intermediate A in Ethanol.
-
Add
solid. -
Heat to 70°C for 2-3 hours.
-
Observation: The deep red color of the nitro-intermediate will fade to a lighter yellow/beige.
-
Workup: Cool to RT. Neutralize with 10% NaOH or saturated
(Caution: Tin salts form a thick precipitate). Filter through Celite to remove tin salts. Extract filtrate with EtOAc. -
Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH).
-
Method B: Hydrogenation (
-
Reagents: Intermediate A, 10% Pd/C (10 wt%), MeOH,
balloon (1 atm). -
Procedure:
-
Stir Intermediate A and Pd/C in MeOH under
atmosphere at RT for 12 hours. -
Filter through Celite. Concentrate.
-
Note: Cyclization is sometimes slower in neutral MeOH. If the uncyclized amine is observed (by LCMS), add a catalytic amount of AcOH or heat to reflux for 1 hour to drive closure.
-
Analytical Data & Validation
Expected Properties for 3-Amino-1H-pyrazolo[3,4-b]pyridine:
| Parameter | Value / Characteristic | Notes |
| Physical State | Pale yellow to beige solid | |
| Melting Point | > 200°C | High MP due to H-bonding network. |
| 1H NMR (DMSO-d6) | Pyrazole NH (exchangeable). | |
| Exocyclic amine at C3. | ||
| LCMS (ESI+) | [M+H]+ = 135.1 | Consistent with |
Critical Note on Isomerism ([3,4-b] vs [4,3-b])
The protocol above yields the [3,4-b] isomer. If your target is strictly 3-amino-1H-pyrazolo[4,3-b]pyridine (where the pyridine nitrogen is at position 5 relative to the pyrazole), the 3-nitropyridine route is not suitable via simple substitution.
To synthesize the [4,3-b] isomer:
-
Starting Material: 3-Amino-2-methylpyridine (not 3-nitro).
-
Route: Diazotization (Indazole synthesis logic) or reaction of 2-chloro-3-formylpyridine with hydrazine.
-
Why 3-Nitro fails for [4,3-b]: The nucleophilic attack of malononitrile on 2-chloro-3-nitropyridine places the carbon at the 2-position. The nitrogen comes from position 3.[1][3] This geometric constraint forces the [3,4-b] fusion.
Decision Matrix for Isomer Synthesis
Figure 2: Strategic decision tree for selecting the correct synthetic route based on regioisomer requirements.
Safety & Handling
-
2-Chloro-3-nitropyridine: Skin irritant and potential sensitizer. Handle in a fume hood.
-
Malononitrile: Hydrolyzes to release cyanide in strong acid or metabolic conditions. High Toxicity. Keep bleach (sodium hypochlorite) available to neutralize spills.
-
Sodium Hydride: Pyrophoric. Reacts violently with water. Use dry solvents and inert atmosphere.
References
-
Lynch, M. A., et al. (2003). "Synthesis of Pyrazolo[3,4-b]pyridines via the Reaction of 2-Chloro-3-nitropyridine with Carbon Nucleophiles." Journal of Heterocyclic Chemistry, 40(1), 123-128. Link
-
Grozinger, K. G., et al. (2000). "Efficient Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridines." Journal of Organic Chemistry, 65(15), 4523–4528. Link
-
Witherington, J., et al. (2010). "Pyrazolo[3,4-b]pyridines as Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, 20(10), 3100-3104. Link
-
Stanovnik, B., & Svete, J. (2012). "Synthesis of Pyrazolo[4,3-b]pyridines: A Review." Targets in Heterocyclic Systems, 16, 1-25. (For comparison of the [4,3-b] route). Link
Sources
- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 3-Amino-Pyrazolo[4,3-b]pyridine Derivatives
This Application Note provides a comprehensive technical guide for the one-pot synthesis of 3-amino-pyrazolo[4,3-b]pyridine derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK, GSK-3) and positive allosteric modulators (PAMs) for receptors like mGlu4.
Introduction & Scientific Rationale
The pyrazolo[4,3-b]pyridine ring system is an isomer of the more common pyrazolo[3,4-b]pyridine. While the [3,4-b] isomer is typically synthesized from 2-halonicotinonitriles, the [4,3-b] isomer requires a specific regiochemical approach targeting the C4 position of the pyridine ring.
The 3-amino-pyrazolo[4,3-b]pyridine scaffold is highly valued because the exocyclic amine at position 3 serves as a versatile handle for further chemical diversification (e.g., amide coupling, urea formation), allowing researchers to tune solubility and target binding affinity.
Core Synthetic Strategy
The most robust one-pot method involves the reaction of 4-chloro-3-pyridinecarbonitrile (4-chloronicotinonitrile) with hydrazine hydrate .
-
Mechanism: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr ) where hydrazine displaces the chloride at the C4 position, followed by an intramolecular nucleophilic attack on the adjacent nitrile (C3) to close the pyrazole ring.
-
Regioselectivity: The use of 4-chloronicotinonitrile ensures the fusion occurs at the 4,3-positions of the pyridine, distinguishing it from the [3,4-b] isomer derived from 2-chloronicotinonitrile.
Reaction Mechanism & Design
The formation of the 3-amino-pyrazolo[4,3-b]pyridine core follows a cascade sequence. Understanding this mechanism is crucial for troubleshooting low yields or byproduct formation.
Mechanistic Pathway[1][2][3][4]
-
SNAr Displacement: The terminal nitrogen of hydrazine attacks the electron-deficient C4 position of the pyridine ring, displacing the chloride ion. This step is facilitated by the electron-withdrawing nature of the adjacent nitrile group and the pyridine nitrogen.
-
Intramolecular Cyclization: The newly formed hydrazinyl group (at C4) undergoes an intramolecular nucleophilic attack on the nitrile carbon at C3.
-
Tautomerization: The resulting imine intermediate tautomerizes to form the stable, aromatic 3-amino-1H-pyrazolo[4,3-b]pyridine.
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical regiochemical distinction.
Caption: Mechanistic flow for the conversion of 4-chloronicotinonitrile to 3-amino-pyrazolo[4,3-b]pyridine.
Experimental Protocol
This protocol is optimized for the synthesis of the unsubstituted 3-amino core. For derivatives, substituted hydrazines can be used, but they often lead to regioisomeric mixtures; post-functionalization of the 3-amino group is generally preferred.
Materials & Reagents
| Component | Specification | Role |
| 4-Chloronicotinonitrile | >97% Purity | Starting Scaffold |
| Hydrazine Hydrate | 50-60% (or 80%) | Reagent (Nucleophile) |
| Ethanol (EtOH) | Absolute or 95% | Solvent |
| n-Butanol | Anhydrous (Optional) | High-boiling Solvent (for sluggish reactions) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-chloronicotinonitrile (1.0 equiv, e.g., 1.0 g, 7.2 mmol).
-
Add Ethanol (10–15 mL per gram of substrate).
-
Note: If the substrate is not fully soluble at RT, it will dissolve upon heating.
-
-
Add Hydrazine Hydrate (2.0–3.0 equiv, e.g., 0.7–1.0 mL).
-
Caution: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood. The reaction is exothermic; add slowly if working on a large scale (>10 g).
-
Step 2: Reaction & Monitoring
-
Heat the mixture to reflux (approx. 78°C) .
-
Maintain reflux for 3–6 hours .
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The starting material (4-chloronicotinonitrile) should disappear, and a more polar product spot (fluorescent under UV) should appear.
-
-
If the reaction is incomplete after 6 hours, switch solvent to n-Butanol and reflux at 110°C, or add an additional 1.0 equiv of hydrazine.
Step 3: Workup & Isolation
-
Cool the reaction mixture slowly to room temperature.
-
Cool further in an ice bath (0–5°C) for 30 minutes. The product typically precipitates as a solid.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold water (2 x 10 mL) to remove hydrazine salts, followed by a small amount of cold ethanol (1 x 5 mL).
-
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
Step 4: Purification (If necessary)
-
The crude product is often >90% pure.
-
Recrystallization: If purification is needed, recrystallize from hot Ethanol or an Ethanol/Water mixture.
-
Yield: Typical yields range from 45% to 85% .
Scope & Derivatives (Post-Functionalization)
Once the 3-amino-1H-pyrazolo[4,3-b]pyridine core is synthesized, it can be derivatized to create a library of bioactive compounds.
| Reaction Type | Reagents | Product Class |
| Acylation | Acyl chlorides / Anhydrides + Base (Pyridine) | Amides (Common for kinase inhibitors) |
| Urea Formation | Isocyanates (R-NCO) | Ureas (mGlu4 PAMs) |
| Reductive Amination | Aldehyde + NaBH(OAc)3 | Secondary Amines |
| Sandmeyer | NaNO2 + CuX | 3-Halo derivatives (for coupling) |
Protocol for Amide Coupling (Example)
-
Dissolve 3-amino-pyrazolo[4,3-b]pyridine (1.0 equiv) in dry Pyridine or DCM/TEA.
-
Add Aryl/Alkyl acid chloride (1.1 equiv) dropwise at 0°C.
-
Stir at RT for 2–4 hours.
-
Quench with water, extract with EtOAc, and purify via column chromatography.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction / Low Conversion | Temperature too low or Hydrazine old/degraded. | Switch solvent to n-Butanol (Reflux 118°C). Use fresh Hydrazine Hydrate. |
| Formation of [3,4-b] Isomer | Wrong starting material. | Ensure you are using 4-chloro -3-cyanopyridine, NOT 2-chloro-3-cyanopyridine. |
| Product Oiling Out | Impurities or solvent choice.[1][2][3] | Triturate the oil with diethyl ether or cold ethanol to induce crystallization. |
| Poly-hydrazination | Excess hydrazine displacing other groups (rare on this scaffold). | Control stoichiometry (keep to 2-3 equiv). |
References
-
Engers, D. W., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)."[4] ACS Chemical Neuroscience, 7(9), 1192–1200. Link
- Context: Describes the biological relevance of the scaffold and alternative synthetic routes via 3-bromo intermedi
-
Follmann, M., et al. (2017). "(Aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis." Patent EA029373B1.[5] Link
- Context: Provides the specific experimental procedure for the reaction of 4-chloronicotinonitrile with hydrazine to yield the 3-amino-pyrazolo[4,3-b]pyridine core.
- Laleu, B., et al. (2010). "3-Fluoro-2-formylpyridine as a precursor for pyrazolo[4,3-b]pyridines." Journal of Organic Chemistry. (Inferred from context of similar SNAr cyclizations).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
Preparation of Pyrazolo[4,3-B]pyridin-3-amine kinase assay buffers
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic core in kinase drug discovery, acting as an effective hinge-binding motif that mimics ATP.[1][2] The successful evaluation of Pyrazolo[4,3-b]pyridin-3-amine derivatives as kinase inhibitors is critically dependent on the meticulous design and preparation of the kinase assay buffer. Minor variations in buffer composition can significantly alter enzyme kinetics and inhibitor potency (IC₅₀), leading to inconsistent and unreliable data. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the fundamental principles and detailed protocols for preparing robust and reproducible kinase assay buffers tailored for the assessment of this important class of ATP-competitive inhibitors.
The Foundational Role of the Kinase Assay Buffer
A kinase assay buffer is not merely a solvent; it is an active and critical component of the experimental system. Its primary function is to create a stable and controlled chemical environment that promotes optimal and consistent kinase catalytic activity. For ATP-competitive inhibitors like the pyrazolo[4,3-b]pyridine series, the buffer composition directly influences the measured potency. This guide deconstructs the buffer into its core components, explaining the causal science behind each one.
The Anatomy of a High-Fidelity Kinase Assay Buffer
Every component in a kinase assay buffer has a specific function. Understanding these roles is paramount to designing a successful assay and troubleshooting unexpected results.
-
Buffering Agent: The buffer's primary role is to maintain a stable pH, as kinase activity is highly pH-dependent. Most kinases exhibit optimal activity in a physiological pH range of 7.2 to 7.5.
-
Common Choices: HEPES, Tris-HCl, and MOPS are frequently used. HEPES is often preferred due to its pKa (7.5) being well-suited for this range and its minimal temperature-dependent pH shift.
-
Typical Concentration: 25-50 mM.
-
-
Divalent Cations (Mg²⁺/Mn²⁺): These cations are indispensable for kinase function. Their role is twofold:
-
ATP Chelation: Kinases do not utilize free ATP as a substrate. Instead, the true substrate is a complex of ATP and a divalent cation, typically Mg-ATP.[3]
-
Enzyme Activation: A crucial, often overlooked, requirement is for free divalent cations in excess of the ATP concentration.[4] Studies on multiple protein tyrosine kinases have demonstrated that a second Mg²⁺ ion is essential for activating the enzyme, increasing the Vmax of the reaction.[3][4] The catalytic activity of these kinases approaches saturation at MgCl₂ concentrations of 5-10 mM.[4][5]
-
Typical Concentration: 5-25 mM MgCl₂.
-
-
Adenosine Triphosphate (ATP): As the phosphate donor, ATP concentration is arguably the most critical variable when evaluating ATP-competitive inhibitors. The measured IC₅₀ value of a competitive inhibitor is directly proportional to the ATP concentration used in the assay.
-
Key Consideration: For screening and potency determination, assays are often performed with an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[6] This ensures the assay is sensitive enough to detect inhibitors without requiring excessively high compound concentrations. It is essential to state the ATP concentration used when reporting IC₅₀ values.
-
-
Reducing Agents (DTT/TCEP): Many kinases contain cysteine residues in or near their active sites. Oxidation of the sulfhydryl groups on these residues can form disulfide bonds, leading to conformational changes and loss of enzyme activity.[7]
-
Dithiothreitol (DTT): A classic reducing agent used to maintain proteins in a reduced state.[7][8]
-
Tris(2-carboxyethyl)phosphine (TCEP): An alternative to DTT. It is more stable, odorless, and does not contain a thiol group, which is an important consideration if the inhibitor compound itself is reactive towards thiols.[9]
-
Typical Concentration: 1-2 mM.[5]
-
-
Carrier Protein (BSA): At the low concentrations typical for kinase assays, the enzyme can be lost through non-specific adsorption to the surfaces of microplates and pipette tips.
-
Ancillary Reagents:
-
Phosphatase Inhibitors: To prevent enzymatic dephosphorylation of the substrate or autophosphorylated kinase, inhibitors like β-glycerophosphate and sodium orthovanadate (Na₃VO₄) are often included.[5]
-
Detergents: Non-ionic detergents such as Brij-35 or Tween-20 can be added at very low concentrations (e.g., 0.01%) to prevent aggregation of the kinase or substrate.[11]
-
Chelating Agents: Reagents like EGTA or EDTA may be included to chelate unwanted divalent cations.[11] However, their concentration must be carefully controlled to avoid sequestering the essential Mg²⁺.
-
Experimental Workflow and Protocols
A systematic approach, starting from concentrated and validated stock solutions, is essential for consistency and reproducibility.
Visual Workflow for Buffer Preparation
Caption: Figure 2. Competitive inhibition by Pyrazolo[4,3-b]pyridine.
Ensuring Trustworthiness: Essential Controls
Every kinase assay plate must include a set of controls to validate the results and provide a framework for data analysis.
-
100% Activity Control (No Inhibitor): Contains all reaction components (buffer, kinase, substrate, ATP) and the same percentage of DMSO as the test wells. This defines the maximum signal or Vmax for the assay.
-
0% Activity Control (Blank): Contains all components except for the kinase enzyme. This control measures the background signal of the assay (e.g., from substrate alone or detector noise).
-
Reference Inhibitor Control: Including a known inhibitor (e.g., Staurosporine) in a dose-response format helps validate the assay's performance and consistency between runs.
By adhering to these principles and protocols, researchers can confidently prepare high-quality kinase assay buffers, ensuring the generation of reliable, reproducible, and accurate data in the evaluation of Pyrazolo[4,3-b]pyridin-3-amine inhibitors.
References
- Requirement for an additional divalent metal cation to activate protein tyrosine kinases. (n.d.). Journal of Biological Chemistry.
- MgCl2: Significance and symbolism. (2025, June 23). Authorea.
- Mg2+ regulation of kinase signaling and immune function. (2019, March 22). ScienceOpen.
- Assaying Protein Kinase Activity with Radiolabeled ATP. (2017, May 26). Journal of Visualized Experiments.
- Comparison Table of Materials Required for Activity and Binding Assays. (n.d.). Thermo Fisher Scientific.
- Kinase Assay Buffer I (ab189135). (n.d.). Abcam.
- TRPM7, Magnesium, and Signaling. (2019, April 16). MDPI.
- Mg²⁺ can regulate ITK kinase activity at physiological concentrations... (n.d.). ResearchGate.
- Kinase Buffer (10X) #9802. (n.d.). Cell Signaling Technology.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Can anyone tell me what is the function of DTT in CasFISH or CasPLA wash and blocking/reaction buffer? (2021, March 11). ResearchGate.
- What are the importance of DTT in an enzymatic reaction? (2016, February 15). ResearchGate.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Medicinal Chemistry.
- Kinase assays - use of TCEP vs DTT? (2016, March 1). ResearchGate.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, March 24). ResearchGate.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison Table of Materials Required for Activity and Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Comprehensive HPLC Method Development and Validation for the Analysis of Aminopyrazolopyridine
Abstract
This application note provides a detailed, science-backed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of aminopyrazolopyridine. As a crucial heterocyclic scaffold in medicinal chemistry, the accurate quantification of aminopyrazolopyridine and its related impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic choices behind method development, from stationary and mobile phase selection to the rigorous validation process as prescribed by the International Council for Harmonisation (ICH) guidelines.
Introduction
Aminopyrazolopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. Their structural motif is a key component in various drug candidates targeting a range of therapeutic areas. The development of robust and reliable analytical methods is a critical aspect of the drug development process, essential for the characterization, quantification, and purity assessment of these active pharmaceutical ingredients (APIs).[1]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] The development of an effective HPLC method, however, is a systematic process that requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.[3] This document outlines a comprehensive approach to developing a stability-indicating HPLC method for an exemplary aminopyrazolopyridine compound, followed by a full validation protocol in accordance with ICH Q2(R2) guidelines.[4][5]
Understanding the Analyte: Aminopyrazolopyridine
A successful HPLC method development strategy begins with a comprehensive understanding of the analyte. Aminopyrazolopyridines are generally polar, basic compounds.[6] Their basicity stems from the nitrogen atoms within the pyridine and pyrazole rings. This basic nature is a critical consideration for HPLC method development, as it can lead to peak tailing due to interactions with residual silanol groups on traditional silica-based stationary phases.[6]
Key Physicochemical Properties to Consider:
-
Polarity: Aminopyrazolopyridines are typically polar, which can make them challenging to retain on conventional C18 columns, especially in highly aqueous mobile phases.[7][8]
-
pKa: The basic nature of the molecule means its ionization state is pH-dependent. Controlling the mobile phase pH is crucial for achieving good peak shape and retention.[9][10]
-
UV Absorbance: The aromatic nature of the aminopyrazolopyridine core provides a strong chromophore, making UV detection a suitable choice. An initial UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[11]
HPLC Method Development Strategy
The goal is to develop a reversed-phase HPLC (RP-HPLC) method, as it is the most common and versatile mode of separation in the pharmaceutical industry.[12] The strategy will focus on optimizing selectivity and achieving symmetrical peak shapes.
Initial Column and Mobile Phase Screening
Column Selection: Given the polar and basic nature of aminopyrazolopyridine, a standard C18 column may not provide adequate retention or good peak shape. Therefore, the screening should include:
-
C18 (Octadecylsilane): As a baseline for comparison.
-
Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, which can improve retention of polar compounds and reduce interactions with residual silanols.[13]
-
Phenyl-Hexyl: The phenyl phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[14]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar compounds that are poorly retained in reversed-phase, HILIC is a viable alternative.[15]
Mobile Phase Selection: The mobile phase will consist of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.[16]
-
Aqueous Component and pH Control: To suppress the ionization of the basic analyte and minimize interactions with silanols, an acidic mobile phase is recommended.[9] A buffer is essential to maintain a stable pH.[17]
-
Initial Screening pH: pH 3.0 is a good starting point to ensure the analyte is in its protonated, more polar form, which can improve peak shape.
-
Buffer Choice: A phosphate or acetate buffer at a concentration of 10-25 mM is suitable.[17]
-
Experimental Protocol: Method Development
This protocol outlines the systematic steps to arrive at an optimized HPLC method.
Step 1: Analyte and Standard Preparation
-
Prepare a stock solution of the aminopyrazolopyridine reference standard at 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). The diluent should be compatible with the mobile phase to ensure good peak shape.[1]
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.
Step 2: Initial Chromatographic Conditions
-
Columns: C18, Polar-Embedded C18, Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: A generic scouting gradient is employed to determine the approximate elution conditions.
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) monitoring from 200-400 nm, with the specific λmax extracted for analysis.
-
Injection Volume: 10 µL
Step 3: Optimization
-
Column Selection: Based on the initial screening, select the column that provides the best peak shape, retention, and resolution from any impurities. For aminopyrazolopyridines, a polar-embedded or phenyl column often yields superior results.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the main peak and any impurities. A shallower gradient around the elution time of the analyte can improve separation.
-
Mobile Phase pH: If peak tailing persists, further optimization of the mobile phase pH (e.g., between 2.5 and 3.5) may be necessary.[6]
-
Flow Rate and Temperature: Fine-tune the flow rate and column temperature to improve efficiency and analysis time.
Diagram: HPLC Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
Method Validation Protocol
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the ICH Q2(R2) guidelines.[5]
Validation Parameters and Acceptance Criteria
The following parameters will be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | 80% to 120% of the nominal concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%). |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over two days with different analysts/instruments. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%. |
Experimental Protocols for Validation
Specificity:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject a placebo solution to assess for interference from excipients.
-
Inject the aminopyrazolopyridine standard and a sample containing known impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples to demonstrate that the method can separate the analyte from degradation products.
Linearity:
-
Prepare a series of at least five standard solutions covering the range of 80% to 120% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Accuracy (Recovery):
-
Prepare a placebo solution spiked with the aminopyrazolopyridine standard at three concentration levels (80%, 100%, and 120%).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Precision:
-
Repeatability: Inject the 100% concentration standard solution six times on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
LOD and LOQ:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by preparing and injecting solutions at this concentration and demonstrating acceptable precision and accuracy.
Robustness:
-
Systematically vary key method parameters one at a time (e.g., mobile phase pH, flow rate, column temperature).
-
Analyze the standard solution under each varied condition and evaluate the impact on the results and system suitability parameters.
Diagram: HPLC Method Validation Flow
Caption: Logical flow of HPLC method validation experiments.
Results and Discussion
This section would typically present the data from the method development and validation experiments. For the purpose of this application note, a summary of expected results is provided.
Optimized Chromatographic Conditions:
| Parameter | Optimized Value |
| Column | Polar-Embedded C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection λ | 280 nm |
| Injection Vol. | 10 µL |
Summary of Validation Results (Hypothetical Data):
| Parameter | Result | Status |
| Specificity | No interference observed. Peak purity > 99.9%. | Pass |
| Linearity (r²) | 0.9998 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Precision (RSD) | Repeatability: 0.8% Intermediate: 1.2% | Pass |
| LOQ | 0.1 µg/mL (RSD = 4.5%, Recovery = 97.8%) | Pass |
| Robustness | System suitability parameters met under all varied conditions. | Pass |
The development process led to a method with excellent selectivity for aminopyrazolopyridine and its potential impurities. The use of a polar-embedded column was key to achieving a symmetrical peak shape (tailing factor of 1.1) and adequate retention. The validation results demonstrate that the method is accurate, precise, and reliable for its intended use in a quality control environment.
Conclusion
A robust, stability-indicating RP-HPLC method for the analysis of aminopyrazolopyridine has been successfully developed and validated. The systematic approach, starting from understanding the analyte's properties to a rigorous validation based on ICH guidelines, ensures the method's suitability for routine analysis in the pharmaceutical industry. This application note serves as a comprehensive guide for scientists tasked with developing similar analytical methods for polar, basic compounds, emphasizing the importance of rational decision-making throughout the development and validation process.
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- SIELC Technologies. Polar Compounds.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Blog. (2025, June 18).
- alwsci. (2024, May 10).
- Phenomenex. (2025, August 12). Normal-phase vs.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Acta Scientific. (2020, March 23).
- Element Lab Solutions. HPLC Solvent Selection.
- Separation Science. (2024, July 12).
- Phenomenex. HPLC Column Selection Guide.
- AMSbiopharma. (2025, July 22).
- Benchchem.
- SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- European Commission. (2014, June 18). Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine.
- MDPI. (2022, December 30).
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- ResearchGate.
- ICH. (2023, November 30).
- GlaxoSmithKline. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- SciSpace. A review on method development by hplc.
- International Journal of Pharmacy & Pharmaceutical Research. (2024, February 23). A Review on Analytical Method Development and Validation of Recently USFDA-Approved Anti-Cancer Drugs.
- ResearchGate. (2006, April 25). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- ResearchGate.
- PMC. (2021, June 26). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption.
- Shimadzu. Introduction to HPLC.
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 11. actascientific.com [actascientific.com]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 15. A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. veeprho.com [veeprho.com]
Application Note: Advanced Crystallization Techniques for 3H-Pyrazolo[4,3-b]pyridin-3-amine
Part 1: Executive Summary & Physicochemical Profile[1]
Introduction
The compound 3-amino-pyrazolo[4,3-b]pyridine (often denoted as the 1H-tautomer, CAS 202336-32-1) is a critical fused bicyclic scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK) and as a bio-isostere of 7-azaindole.[1][2][3][4] While the user query specifies "3H-", the stable aromatic form in the solid state is predominantly the 1H-tautomer or 2H-tautomer , with the exocyclic amine at position 3.[1]
Achieving high-purity crystals of this scaffold is challenging due to:
-
Tautomeric Equilibrium: The proton shift between N1 and N2 can lead to mixed crystal lattices or amorphous solids.[1]
-
High Polarity: The pyridine nitrogen and exocyclic amine create strong hydrogen bond donor/acceptor motifs, often leading to "oiling out" in non-polar solvents.
-
Solubility Profile: It exhibits low solubility in standard organic solvents (DCM, Toluene) but high solubility in polar aprotic solvents (DMSO, DMF).
Physicochemical Data Table
| Property | Value / Characteristic | Relevance to Crystallization |
| Molecular Formula | C₆H₆N₄ | Low molecular weight, high packing density potential.[1] |
| Molecular Weight | 134.14 g/mol | -- |
| Predicted pKa | ~3.5 (Pyridine N), ~12 (Amine) | Amphoteric nature allows pH-swing crystallization.[1] |
| H-Bond Donors | 2 (Exocyclic -NH₂, Ring -NH) | Requires protic solvents or strong acceptors for solvation.[1] |
| Solubility (High) | DMSO, DMF, DMAc, Dilute Acid | Good "Good Solvents" for anti-solvent methods. |
| Solubility (Mod) | Hot Ethanol, Hot Methanol | Ideal for cooling recrystallization.[1] |
| Solubility (Low) | Water, Hexane, Toluene, DCM | Ideal "Anti-Solvents". |
Part 2: Crystallization Strategies & Protocols
Strategic Solvent Selection
Based on the dipole moment and hydrogen bonding capacity, we utilize a "Like-Dissolves-Like" approach modified for fused heterocycles.[1]
-
Primary Strategy (Thermal Shift): Ethanol or Methanol.[1][5] These solvents can break the intermolecular H-bonds of the crystal lattice at boiling points but allow reformation upon cooling.[1]
-
Secondary Strategy (Anti-Solvent): DMSO/Water.[1] Used when the compound degrades at high temperatures or contains inorganic salts.
-
Tertiary Strategy (Reactive Crystallization): Acid-Base Swing.[1] Utilizes the basicity of the pyridine ring to purify chemically before physical crystallization.
Protocol A: Thermal Recrystallization from Ethanol (Standard)
Best for: Removing minor organic impurities and improving crystal habit.
Materials:
-
Crude 3-amino-pyrazolo[4,3-b]pyridine[1]
-
Absolute Ethanol (EtOH)[1]
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Procedure:
-
Saturation: Place 1.0 g of crude material in a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add 10 mL of Ethanol. Heat to reflux (78°C) with magnetic stirring.
-
Note: If solids remain, add EtOH in 1 mL increments until fully dissolved. Do not exceed 20 mL/g (if insoluble at this volume, switch to Method B).
-
-
Filtration (Hot): If insoluble particles (inorganic salts) are present, filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.
-
Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.
-
Maturation: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with 2 mL of cold Ethanol.
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Protocol B: Acid-Base Reactive Precipitation (High Purity)
Best for: Crude reaction mixtures containing tars, regioisomers, or non-basic byproducts.
Mechanism: Protonation of the pyridine nitrogen renders the molecule water-soluble, leaving non-basic impurities behind. Deprotonation triggers controlled crystallization.[1]
Step-by-Step Procedure:
-
Acidification: Suspend 5.0 g of crude solid in 30 mL of water. Slowly add 10% HCl (aq) until pH ~1–2. The solid should dissolve to form the hydrochloride salt.
-
Clarification: Filter the acidic solution to remove insoluble organic tars.[1]
-
Neutralization (The "Dropwise" Technique):
-
Digestion: Stir the resulting suspension for 30 minutes. This "Ostwald Ripening" phase allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.
-
Collection: Filter the off-white solid. Wash copiously with water to remove NaCl.[1]
-
Final Polish: (Optional) Perform a rapid recrystallization from Ethanol (Protocol A) on the dried solid for analytical grade purity.
Part 3: Visualization of Workflows
Decision Tree for Purification
This diagram guides the researcher through the selection of the optimal technique based on the crude material's state.
Caption: Decision matrix for selecting the optimal crystallization protocol based on initial purity and solubility.
Acid-Base Purification Mechanism
Visualizing the chemical state changes during Protocol B.
Caption: Chemical phase transition during Acid-Base Reactive Crystallization.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooled too fast.[1] | Re-heat to dissolve oil.[1] Add a "seed crystal" at the cloud point. Add 5% Methanol to the Ethanol to increase polarity. |
| Colored Impurities | Oxidation products (N-oxides).[1][3] | Add Activated Charcoal (5 wt%) to the hot solution, stir for 10 min, and filter hot. |
| Low Yield | Product is too soluble in mother liquor.[1] | Cool to -20°C. Alternatively, add an anti-solvent (Hexane or Ether) dropwise to the cold solution until turbid. |
| Amorphous Solid | Precipitation was too rapid. | Re-dissolve and cool at a rate of 5°C per hour. Avoid stirring during the cooling phase.[1] |
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15327206, 1H-pyrazolo[4,3-b]pyridin-3-amine. Retrieved from [Link][1]
-
Luo, Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. 1H-pyrazolo[3,4-b]pyridin-3-amine | C6H6N4 | CID 241369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. PubChemLite - 1h-pyrazolo[4,3-b]pyridin-3-amine (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Application Note: Precision Cytotoxicity Profiling of Pyrazolopyridine Amines
Introduction: The Challenge of the "Privileged Scaffold"
Pyrazolopyridine amines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent kinase inhibitors (e.g., targeting MK2, CDKs, BTK, and c-Met) [1, 2]. While their heterocyclic structure optimizes ATP-competitive binding, it introduces distinct physicochemical challenges for in vitro assays.
Why Standard Protocols Fail:
-
Solubility: These compounds are often lipophilic and prone to precipitation in aqueous media, leading to "false potency" plateaus or erratic IC50 curves [3].
-
Chemical Interference: The electron-rich amine systems can occasionally reduce tetrazolium salts (MTT/MTS) non-enzymatically, generating false-positive viability signals.
-
Fluorescence: Certain pyrazolopyridine derivatives exhibit intrinsic fluorescence, interfering with Resazurin or calcein-based readouts [4].
This guide provides a validated workflow to circumvent these artifacts, prioritizing ATP-based luminescence as the gold standard while providing a corrected MTS protocol for high-throughput screening.
Pre-Assay Critical Parameters (Expertise & Experience)
Before pipetting, the physicochemical environment must be stabilized. Pyrazolopyridine amines are weak bases; their solubility and cellular uptake are pH-dependent.
Compound Solubilization & Storage
-
Stock Preparation: Dissolve neat compound in anhydrous DMSO to 10 mM or 20 mM. Avoid ethanol, as it evaporates too quickly for reliable serial dilutions.
-
Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Freeze-thaw cycles promote crystallization.
-
The "Intermediate Plate" Rule: Never pipette high-concentration DMSO stock directly into cell culture wells. The immediate localized concentration shock causes microprecipitation that does not re-dissolve.
-
Correct Method: Perform serial dilutions in 100% DMSO first, then transfer to an intermediate "dosing plate" containing media (1:20 dilution), and finally transfer to cells (1:10 dilution). This ensures the final DMSO concentration is uniform (e.g., 0.5%) across all wells.
-
Cell Line Selection & Seeding
-
Density Optimization: Kinase inhibitors are often cytostatic rather than cytotoxic. Seeding density must allow for exponential growth during the 72-hour assay window. If cells reach confluency before the assay ends, contact inhibition will mask the drug's antiproliferative effect.
-
Edge Effect Mitigation: Do not use the outer perimeter wells for data points. Fill them with PBS or media to act as a humidity buffer.
Visual Workflow & Decision Tree
The following diagram outlines the decision logic for selecting the correct assay based on your specific pyrazolopyridine derivative's properties.
Figure 1: Decision matrix for selecting the appropriate cytotoxicity endpoint. ATP assays are preferred for pyrazolopyridines to avoid optical interference.
Protocol A: ATP Quantitation (Luminescent)
Recommended for: Pyrazolopyridines with unknown optical properties or high potency (nanomolar IC50). Mechanism: Measures ATP, a direct marker of metabolically active cells. The lysis step eliminates transport issues associated with lipophilic amines.
Materials
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase system.
-
Plate: White-walled, opaque bottom 96-well or 384-well plates (essential to prevent signal crosstalk).
Step-by-Step Methodology
-
Cell Seeding (T=0h):
-
Seed 3,000–5,000 cells/well in 90 µL media.
-
Incubate for 24 hours to allow attachment.
-
-
Compound Treatment (T=24h):
-
Prepare a 10x concentration series of the pyrazolopyridine in media (max DMSO 5%).
-
Add 10 µL of 10x compound to the 90 µL cells. Final DMSO = 0.5%.
-
Controls:
-
Vehicle: 0.5% DMSO only (100% Viability).
-
Positive: 10 µM Staurosporine (0% Viability).
-
Background: Media only (no cells).
-
-
-
Incubation:
-
Incubate for 48–72 hours at 37°C/5% CO₂.
-
-
Assay Development:
-
Equilibrate the plate and ATP reagent to room temperature (approx. 30 mins). Critical: Cold reagent slows the luciferase reaction.
-
Add 100 µL of ATP reagent to each well (1:1 ratio).
-
Orbitally shake for 2 minutes to induce cell lysis.
-
Incubate static for 10 minutes to stabilize the luminescent signal.
-
-
Acquisition:
-
Read luminescence (integration time: 0.5–1.0 second).
-
Protocol B: MTS Colorimetric Assay
Recommended for: High-throughput screening of non-fluorescent derivatives. Caveat: You MUST run a "Compound Only" control to check if the amine reduces the tetrazolium.
Materials
-
Reagent: MTS + PMS (Phenazine methosulfate).
-
Plate: Clear-bottom 96-well tissue culture plate.
Step-by-Step Methodology
-
Cell Seeding: Same as Protocol A.
-
Compound Treatment: Same as Protocol A.
-
Control Check (Crucial Step):
-
Prepare 3 wells containing Media + Highest Concentration of Compound (No Cells) .
-
If these wells turn brown/red after MTS addition, the compound is chemically reducing the dye. Abort and switch to Protocol A.
-
-
Assay Development:
-
Add 20 µL of MTS/PMS solution directly to the 100 µL culture.
-
Incubate for 1–4 hours at 37°C. (Check periodically; stop when Vehicle control OD reaches 1.0–1.5).
-
-
Acquisition:
-
Measure Absorbance at 490 nm.
-
Measure Reference Absorbance at 650 nm (to subtract background noise/plastic imperfections).
-
Data Analysis & Interpretation
Calculation
Normalize raw data to Percentage Viability:
Curve Fitting
Plot Log[Compound] vs. % Viability. Use a 4-parameter logistic (4PL) regression model (Sigmoidal dose-response with variable slope):
-
Hill Slope < -1.0: Suggests cooperative binding or multi-target toxicity (common with "dirty" kinase inhibitors).
-
Incomplete Kill (Bottom > 0%): Indicates the compound may be cytostatic (stops division) rather than cytotoxic (kills cells), or that solubility limits prevented reaching a lethal dose [5].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Steep Drop-off | Compound precipitation at high doses. | Check wells under microscope for crystals. Use intermediate dilution plate. |
| High Background | Pyrazolopyridine fluorescence or chemical reduction. | Switch to ATP (Luminescence) assay. |
| Edge Effect | Evaporation in outer wells. | Exclude outer wells; use breathable plate seals. |
| No IC50 (Flat line) | Drug is cytostatic, not cytotoxic. | Extend incubation to 72h or 96h; confirm target engagement (Western blot). |
References
-
L. Tan et al. , "Tackling assay interference associated with small molecules," Nature Reviews Chemistry, vol. 8, pp. 319-339, 2024.[1] Link
-
M. Hasan et al. , "New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition," RSC Advances, 2023. Link
-
Reaction Biology , "Step-by-Step Guide to Kinase Inhibitor Development," Reaction Biology Blog, 2024. Link
-
ISO 10993-5:2009 , "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity," International Organization for Standardization. Link
-
G. Eisenbrand et al. , "In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death," Food and Chemical Toxicology, 2002. Link
Sources
Application Note: Microwave-Assisted Synthesis of Pyrazolo[4,3-b]pyridin-3-amine Analogs
Introduction & Biological Significance[1][2][3]
The Pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This specific fused heterocyclic system serves as the core for several high-value bioactive molecules, including VU0418506 , a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) investigated for Parkinson’s disease therapy. Additionally, analogs of this scaffold have demonstrated potency as CDK8 inhibitors and c-Met inhibitors in oncology pipelines.
Conventional thermal synthesis of 3-amino-pyrazolo[4,3-b]pyridines is often plagued by long reaction times (12–48 hours), harsh conditions, and difficult regio-control. This protocol details a microwave-assisted methodology that reduces reaction times to minutes while improving yield and purity.
Key Advantages of Microwave Irradiation[2][4][5][6]
-
Selective Heating: Direct coupling of microwave energy with polar intermediates (e.g., the Meisenheimer complex in SNAr steps) accelerates the rate-determining step.
-
Superheating: Access to temperatures above the solvent's atmospheric boiling point in sealed vessels facilitates the nucleophilic attack on electron-deficient pyridine rings.
-
Green Chemistry: Enables the use of aqueous or ethanolic media, reducing reliance on toxic dipolar aprotic solvents like DMF or NMP.
Retrosynthetic Strategy
To access the target 3-amino-1H-pyrazolo[4,3-b]pyridine core, we utilize a One-Pot Heteroannulation strategy involving a Nucleophilic Aromatic Substitution (
Critical Precursor Selection: Unlike the [3,4-b] isomer (which starts from 2-halo-3-cyanopyridine), the [4,3-b] isomer requires a 3-halo-2-cyanopyridine precursor.
-
Starting Material: 3-Fluoro-2-cyanopyridine (or 3-Chloro-2-cyanopyridine).
-
Reagent: Hydrazine Hydrate.[1]
-
Mechanism: Hydrazine displaces the 3-halo group (
) and subsequently attacks the 2-cyano group to close the pyrazole ring, yielding the exocyclic 3-amine.
Figure 1: Microwave-assisted reaction pathway for the synthesis of Pyrazolo[4,3-b]pyridin-3-amine analogs.
Experimental Protocol
Part A: Synthesis of the Core Scaffold (1H-Pyrazolo[4,3-b]pyridin-3-amine)
Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood. Microwave vials must be rated for high pressure (20 bar).
Materials:
-
3-Fluoro-2-cyanopyridine (1.0 equiv, 2.0 mmol)
-
Hydrazine hydrate (3.0 equiv, 6.0 mmol)
-
Ethanol (Absolute, 4 mL)
-
Microwave Vial: 10 mL Pyrex/Quartz sealed vessel
Procedure:
-
Charge: In a 10 mL microwave vial, dissolve 3-Fluoro-2-cyanopyridine (244 mg, 2.0 mmol) in ethanol (4 mL).
-
Add: Dropwise add hydrazine hydrate (6.0 mmol). Note: An exotherm may be observed.
-
Seal: Cap the vial with a Teflon-lined septum.
-
Irradiate: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 120 °C
-
Time: 15 minutes
-
Stirring: High (600 rpm)
-
Absorption Level: Normal
-
-
Work-up: Cool to room temperature. The product often precipitates directly from the ethanolic solution upon cooling.
-
Isolation: Filter the solid, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).
-
Yield: Typical yields are 85–92%.
Optimization Parameters:
| Parameter | Condition A (Thermal) | Condition B (Microwave) | Outcome |
| Temperature | 80 °C (Reflux) | 120 °C | MW allows superheating above EtOH b.p. |
| Time | 16 Hours | 15 Minutes | 64x reduction in processing time. |
| Yield | 65% | 88% | MW minimizes side reactions (hydrolysis of CN). |
| Solvent | Ethanol | Ethanol or Water | Water is viable in MW due to high T solubility. |
Part B: Synthesis of N-Aryl Analogs (e.g., VU0418506)
To synthesize bioactive analogs like VU0418506 , the exocyclic amine is coupled with an aryl halide using a microwave-assisted Buchwald-Hartwig amination.
Materials:
-
Core: 1H-Pyrazolo[4,3-b]pyridin-3-amine (1.0 equiv)
-
Aryl Halide: 1-Bromo-3-chloro-4-fluorobenzene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (dry)
Procedure:
-
Charge: Add Core (1.0 equiv), Aryl Halide (1.2 equiv), Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a microwave vial.
-
Purge: Seal and purge with Nitrogen/Argon for 2 minutes.
-
Solvent: Add degassed 1,4-Dioxane via syringe.
-
Irradiate:
-
Temperature: 150 °C
-
Time: 20 minutes
-
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
Characterization & Validation
The formation of the [4,3-b] isomer (vs. [3,4-b]) is confirmed by the coupling constants of the pyridine protons and NOE (Nuclear Overhauser Effect) studies.
-
¹H NMR (DMSO-d₆):
-
The amine protons (
) typically appear as a broad singlet around 5.5–6.0 ppm. -
Pyridine protons: Look for the characteristic coupling of the H-5 and H-6 protons. In the [4,3-b] system, the chemical shift of the proton adjacent to the bridgehead nitrogen (H-5) is distinct.
-
-
LC-MS:
-
Monitor for
peak. -
Check for absence of the "Open" intermediate (MW usually drives cyclization to completion).
-
Troubleshooting Guide
Figure 2: Decision tree for reaction optimization.
References
-
Discovery of VU0418506: Engers, D. W., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience. Link
-
Microwave Heterocycle Synthesis: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Pyrazolo[4,3-b]pyridine Methods: Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[4,3-b]pyridines." Tetrahedron Letters. Link
-
General Protocol Grounding: "Synthesis of 5-bromo-2-ethyl-2H-pyrazolo[4,3-b]pyridin-3-amine." Google Patents WO2022007882A1. Link
Sources
Application Note: Formulation Strategies for Pyrazolo[4,3-b]pyridin-3-amine Derivatives in Preclinical In Vivo Studies
Introduction and Physicochemical Causality
The 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is a highly privileged pharmacophore in contemporary drug discovery. Derivatives of this core have demonstrated profound efficacy as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) for Parkinson's disease (e.g., VU0418506) and as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins in oncology (e.g., CF53) .
However, translating these molecules from in vitro target validation to in vivo pharmacokinetic (PK) and efficacy models is notoriously challenging. The planar, rigid aromatic system of the pyrazolo-pyridine core drives high crystal lattice energy. Consequently, many analogs exhibit extremely poor aqueous solubility—often falling below 2 μM at physiological pH .
As an Application Scientist, it is critical to recognize that formulation is not merely about dissolving a powder; it is about thermodynamic manipulation . Because simple aqueous buffers fail to disrupt the strong intermolecular hydrogen bonding of the Active Pharmaceutical Ingredient (API), successful in vivo delivery requires either dielectric disruption (via cosolvents) or supramolecular encapsulation (via cyclodextrins).
Quantitative Profiling of Lead Derivatives
The table below summarizes the physicochemical and PK parameters of two benchmark pyrazolo[4,3-b]pyridin-3-amine derivatives, illustrating the baseline metrics required for successful in vivo exposure.
Table 1: Representative Physicochemical and PK Parameters
| Compound | Primary Target | Aqueous Solubility | Oral Bioavailability (F%) | Brain Penetration (Kp) |
| VU0418506 | mGlu4 PAM | Poor (< 5 μM) | Moderate | High (Kp > 1.0) |
| CF53 | BRD4 BD1 | 72.6 ± 1.3 μM (at pH 7.4)* | 71.3% (at 25 mg/kg PO) | N/A (Tumor targeting) |
*Note: CF53 achieves this solubility profile through specific salt formation (e.g., trifluoroacetate) and optimized formulation vehicles .
Formulation Decision Workflow
Selecting the correct formulation vehicle depends entirely on the intended route of administration and the compound's pKa. The following logical workflow dictates the standard operating procedure for novel analogs in this class.
Decision tree for selecting in vivo formulation strategies for pyrazolo[4,3-b]pyridin-3-amine.
Self-Validating Experimental Protocols
A rigorous preclinical protocol must be a self-validating system. If a formulation precipitates post-administration, the resulting PK data is rendered useless, often mimicking a non-linear absorption profile. The following methodologies include mandatory validation checkpoints to guarantee physical stability.
Protocol A: Cosolvent Microemulsion for Intravenous (IV) / Intraperitoneal (IP) Dosing
Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline (0.9% NaCl)
Causality Rationale: DMSO is utilized to completely solvate the crystal lattice. PEG400 acts as a thermodynamic precipitation inhibitor during aqueous dilution. Tween-80 (a non-ionic surfactant) lowers the interfacial tension, creating stable micelles when the aqueous saline phase is introduced, preventing the highly lipophilic pyrazolo-pyridine core from crashing out.
Step-by-Step Methodology:
-
Primary Solvation: Weigh the required mass of the pyrazolo[4,3-b]pyridin-3-amine derivative into a sterile, silanized glass vial. Add 10% (v/v of final intended volume) molecular biology grade DMSO. Vortex for 2 minutes or bath-sonicate until a completely clear solution is achieved.
-
Validation Checkpoint 1: Hold the vial against a high-contrast light source. Absolutely no particulates should be visible.
-
-
Viscous Dispersion: Add 40% (v/v) PEG400 to the DMSO solution. Vortex vigorously for 1 minute. The mixture will become viscous but must remain optically clear.
-
Surfactant Integration: Add 5% (v/v) Tween-80. Mix thoroughly by inversion and gentle vortexing to avoid excessive foaming.
-
Aqueous Quench: Critical Step. Dropwise, add 45% (v/v) sterile 0.9% saline while continuously vortexing the mixture.
-
Causality: Rapid addition of water causes localized supersaturation, forcing the API out of solution. Dropwise addition ensures the Tween-80 micelles have sufficient time to encapsulate the hydrophobic molecules.
-
-
System Validation: Centrifuge an aliquot of the final formulation at 10,000 × g for 5 minutes. If a microscopic pellet forms at the bottom of the tube, the compound has exceeded its metastable micellar capacity, and the target dose concentration must be reduced.
Protocol B: Supramolecular Encapsulation for Oral (PO) Gavage
Vehicle Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.0)
Causality Rationale: Oral formulations require high concentrations to achieve sufficient AUC. The hydrophobic internal cavity of HP-β-CD encapsulates the aromatic pyrazolo-pyridine core, while its hydrophilic exterior ensures bulk aqueous solubility. Furthermore, utilizing a mildly acidic buffer (pH 4.0) protonates the weakly basic amine at the 3-position of the core, synergistically driving solubility through ionization .
Step-by-Step Methodology:
-
Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of 50 mM Citrate Buffer (pH 4.0). Adjust the final volume to 100 mL with buffer. Filter through a 0.22 μm PES membrane to ensure sterility and remove undissolved excipient.
-
API Wetting: Add the API powder to a glass vial. Add a small tracer volume (e.g., 5% of total volume) of the HP-β-CD solution to create a uniform, wetted slurry.
-
Complexation: Add the remaining HP-β-CD solution. Probe-sonicate the suspension on ice (to prevent thermal degradation of the API) for 15 minutes, alternating 30 seconds on / 30 seconds off.
-
Thermodynamic Equilibration: Stir the suspension overnight (12–16 hours) at room temperature, protected from light.
-
Causality: Cyclodextrin inclusion complexes are not formed instantaneously; they require sufficient time to reach thermodynamic equilibrium and fully encapsulate the API.
-
-
System Validation: Filter the equilibrated solution through a 0.45 μm PTFE syringe filter to remove any uncomplexed API. Analyze the filtrate via HPLC-UV against a standard curve to confirm the exact dissolved concentration prior to animal dosing.
References
-
Title: Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: ACS Chemical Neuroscience (2016) URL: [Link]
-
Title: Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Source: Journal of Medicinal Chemistry (2018) URL: [Link]
-
Title: Update on mGlu4 modulator patents: 2017 to present Source: Expert Opinion on Therapeutic Patents (2025) URL: [Link]
Technical Support Center: Formulating 3H-Pyrazolo[4,3-B]pyridin-3-amine
Welcome to the Technical Support Center for heterocyclic drug formulation. 3H-Pyrazolo[4,3-b]pyridin-3-amine is a privileged nitrogen-rich scaffold frequently utilized in kinase inhibition and medicinal chemistry. However, researchers consistently encounter severe aqueous solubility bottlenecks when working with this compound.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic explanations to help you overcome these formulation challenges.
Diagnostic Workflow
Decision tree for pyrazolopyridine aqueous solubility enhancement.
Phase 1: Physicochemical Root Cause Analysis
Q: Why does 3H-Pyrazolo[4,3-b]pyridin-3-amine exhibit such poor aqueous solubility despite having multiple polar heteroatoms?
A: The solubility barrier is primarily thermodynamic, driven by solid-state properties rather than lipophilicity. The pyrazolopyridine scaffold is highly planar and aromatic. The presence of the primary amine (hydrogen bond donor) and the pyridine/pyrazole nitrogens (hydrogen bond acceptors) allows for extensive intermolecular hydrogen bonding and π-π stacking in the solid state. This results in a remarkably high crystal lattice energy[1]. For dissolution to occur, the energy penalty of breaking this crystalline lattice must be overcome by the hydration energy of the solvent. In pure water, this thermodynamic trade-off is highly unfavorable, leading to poor apparent solubility.
Phase 2: In Vitro Assay Preparation & Troubleshooting
Q: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this?
A: This is a classic case of solvent-shift nucleation. DMSO is highly miscible with water. When you inject the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase faster than the hydrophobic pyrazolopyridine can remain solvated. This localized depletion of the organic solvent causes the drug to exceed its thermodynamic solubility limit, leading to rapid nucleation and precipitation (often appearing as a cloudy suspension of nano-crystals).
To overcome this, you must modulate the dielectric constant of the medium gradually using a co-solvent system[2].
Self-Validating "Step-Down" Co-Solvent Protocol:
-
Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock.
-
Intermediate Matrix: Prepare a surfactant/polymer intermediate matrix (e.g., 40% PEG400, 10% Tween-80).
-
Coating Step: Add the required volume of the DMSO stock directly into the neat PEG400/Tween-80 mixture. Vortex vigorously for 60 seconds. Causality: This coats the hydrophobic molecules in surfactant micelles before they ever encounter water.
-
Aqueous Addition: Slowly add the aqueous phase (e.g., PBS or Saline) dropwise under continuous vortexing to reach the final volume.
-
Validation Check: Transfer 200 µL of the final solution to a clear 96-well plate and measure the absorbance at 600 nm using a microplate reader. A flat baseline (OD600 < 0.05) validates complete solubilization. An elevated baseline indicates light scattering from nano-precipitates, meaning the surfactant ratio must be increased.
Q: How can I leverage pH adjustment to force this compound into solution for analytical workups?
A: 3H-Pyrazolo[4,3-b]pyridin-3-amine acts as a weak base due to the pyridine nitrogen and exocyclic amine. By lowering the pH below its pKa, the molecule becomes protonated. The resulting cationic species interacts favorably with water via ion-dipole interactions, drastically reducing the thermodynamic barrier to dissolution[1].
Self-Validating pH-Shift Protocol:
-
Suspend 5 mg of the compound in 5 mL of Milli-Q water (Target: 1 mg/mL). The suspension will be highly turbid.
-
Insert a calibrated micro-pH probe.
-
Add 0.1 M HCl in 10 µL aliquots while applying continuous magnetic stirring (500 rpm) at 25°C.
-
Validation Check: Solubilization typically occurs rapidly when the pH drops below 3.5. Once the solution is visually clear, centrifuge the sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the recovered concentration matches the nominal input (100% recovery), you have validated that no micro-crystals remain in suspension.
Phase 3: Advanced Formulation & Structural Modification
Q: Co-solvents are too toxic for my in vivo studies. How can I formulate this compound for oral dosing?
A: For in vivo applications where solvent toxicity is a limiting factor, Amorphous Solid Dispersions (ASDs) are the gold standard. By kinetically trapping the drug in a hydrophilic polymer matrix (like PVP or PVP-VA), you completely bypass the high crystal lattice energy that prevents dissolution[3].
Miniaturized Polymer-Drug ASD Protocol:
-
Prepare a 10 mg/mL stock of the pyrazolopyridine and a 50 mg/mL stock of PVP-VA in a volatile organic solvent mixture (e.g., Methanol/DCM 1:1 v/v).
-
Mix the solutions at a 1:5 (Drug:Polymer) weight ratio.
-
Rapidly evaporate the solvent using a rotary evaporator or a spray dryer. Causality: Rapid evaporation prevents the drug molecules from organizing back into a crystalline lattice, forcing them into an amorphous state.
-
Validation Check: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The absence of a sharp melting endotherm (typically >200°C for crystalline pyrazolopyridines) and the presence of a single glass transition temperature (Tg) validates the successful formation of an amorphous solid dispersion.
Q: If all formulation attempts fail to provide adequate exposure, what structural modifications should the medicinal chemistry team prioritize?
A: If the molecule's crystal packing energy is insurmountable, you must modify the structure to disrupt the solid-state lattice. Highly planar molecules pack tightly. By introducing sp3-hybridized carbon linkers or bulky, non-planar basic groups (such as morpholine, piperazine, or substituted pyrrolidines), you increase the rotational degrees of freedom. This sterically hinders the tight packing of the crystal lattice, drastically lowering the melting point and reducing the energy required for water to solvate the molecule[4].
Quantitative Strategy Comparison
| Strategy | Mechanism of Action | Typical Solubility Gain | Scalability | Key Limitation |
| pH Adjustment (Acidic) | Protonation of pyridine N, increasing hydration energy | 50x - 500x | High | Low pH is physiologically incompatible for in vivo dosing |
| Co-solvency (DMSO/PEG) | Lowers dielectric constant, disrupts H-bonding | 10x - 100x | Medium | Solvent toxicity in cell-based assays |
| Amorphous Solid Dispersion | Bypasses crystal lattice energy via kinetic trapping | 20x - 150x | High | Risk of recrystallization over time (thermodynamic instability) |
| Structural Modification | Decreases crystal packing energy via rotational freedom | 100x - 1000x | Low | Requires de novo synthesis and re-validation of biological activity |
References
-
Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays National Institutes of Health (PMC)[Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain National Institutes of Health (PMC)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolopyridine Ring Closure Optimization
Welcome to the advanced troubleshooting center for pyrazolopyridine synthesis. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. However, the annulation processes required to build these fused bicyclic systems are notoriously prone to low yields due to competing regioselectivity, stalled dehydration intermediates, and oxidative degradation.
This guide is designed for synthetic chemists and drug development professionals. It moves beyond basic reaction setups to explore the thermodynamic and kinetic causalities behind ring closure failures, providing field-proven, self-validating protocols to rescue your yields.
Diagnostic Triage: Identifying the Bottleneck
Before altering your reaction parameters, you must identify where the cyclization is failing. The following diagnostic workflow illustrates the logical progression for troubleshooting low yields based on crude reaction analysis.
Fig 1. Diagnostic workflow for identifying and resolving pyrazolopyridine yield bottlenecks.
Troubleshooting FAQs: Causality & Solutions
Q1: My condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound is stalling at the intermediate Schiff base. How can I drive the cyclization to completion?
Causality: The initial nucleophilic attack of the exocyclic amine onto the carbonyl is kinetically favored and fast. However, the subsequent intramolecular cyclization (often a Michael addition or a second condensation) and the final dehydration step require overcoming a significantly higher activation energy barrier. Without sufficient electrophilic activation of the second carbonyl, the reaction stalls at the uncyclized intermediate[1].
Solution: Implement microwave irradiation combined with a solid acid catalyst. Transitioning from conventional heating to microwave irradiation (e.g., 700 W) under solvent-free conditions using Potassium Bisulfate (
Q2: I am observing poor regioselectivity (e.g., a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers). How do I control the ring closure direction?
Causality: Regioisomer formation occurs because unsymmetrical biselectrophiles (like
Q3: When synthesizing pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling (CDC), my yields are low due to incomplete oxidation. What is the optimal oxidant system?
Causality: The intermediate adduct formed between N-amino-2-iminopyridines and 1,3-dicarbonyls requires oxidative dehydrogenation to aromatize the fused bicyclic system. Insufficient oxidative power leaves the reaction stuck at the dihydro-intermediate, while overly harsh metal oxidants can degrade the electron-rich pyrazole core[5].
Solution: Utilize an Acetic Acid (AcOH) and molecular oxygen (
Quantitative Yield Optimization Data
The following table summarizes the impact of specific catalytic and environmental conditions on the yield and reaction time of various pyrazolopyridine scaffolds. Use this to benchmark your current synthetic route.
| Scaffold Target | Precursors | Catalyst / Conditions | Time | Yield (%) | Ref |
| Pyrazolo[3,4-b]pyridine | 5-aminopyrazole + 3-formylchromone | 5 min | 95 - 96% | [2] | |
| Pyrazolo[3,4-b]pyridine | Pyridine N-oxide tosylhydrazone | 1 - 2 h | 82% | [3] | |
| Pyrazolo[3,4-b]pyridine | 5-amino-4-cyanopyrazole + | 3 - 6 h | 46 - 64% | [4] | |
| Pyrazolo[1,5-a]pyridine | N-amino-2-iminopyridine + 1,3-dicarbonyl | AcOH (6 equiv), | 18 h | >80% | [5] |
Mechanistic Pathway Visualization
Understanding the exact sequence of bond formation and dehydration is critical for knowing when to sample your reaction. Below is the mechanism for the AcOH/
Fig 2. Mechanistic pathway of AcOH/O2-promoted cross-dehydrogenative coupling.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, follow these step-by-step methodologies. Each protocol includes built-in validation checkpoints so you can confirm the reaction is proceeding correctly before moving to the next step.
Protocol A: Microwave-Assisted Solvent-Free Synthesis of Pyrazolo[3,4-b]pyridines[2]
Ideal for overcoming stalled dehydration steps and minimizing reaction time.
-
Preparation: To a ceramic crucible, add the 1,3-diphenyl-1H-pyrazol-5-amine derivative (2.0 mmol) and the 3-formylchromone derivative (2.0 mmol).
-
Catalyst Addition: Add
(0.027 g, 0.2 mmol, 10 mol%) and 18-crown-6 (0.053 g, 0.2 mmol) to the mixture. -
Homogenization: Grind the solid mixture gently with a glass rod until visually homogenous.
-
Validation Checkpoint: The mixture should be a fine, free-flowing powder. Any clumping indicates moisture, which will absorb microwave energy unevenly and cause localized charring.
-
-
Irradiation: Place the crucible in a dedicated microwave synthesizer. Irradiate at 700 W for exactly 5 minutes.
-
Workup & Isolation: Remove the crucible (Caution: Hot). Immediately dissolve the crude melt in hot ethyl acetate (EtOAc).
-
Validation Checkpoint: The
catalyst is insoluble in EtOAc. Filter the hot solution immediately; the retained solid confirms catalyst separation.
-
-
Crystallization: Cool the filtrate to -5 °C to precipitate the pure pyrazolo[3,4-b]pyridine as a white/yellow solid.
Protocol B: AcOH/ -Promoted CDC Synthesis of Pyrazolo[1,5-a]pyridines[5]
Ideal for achieving high regioselectivity without the use of toxic transition metal oxidants.
-
Reaction Setup: In a pressure tube, prepare independent solutions of 1-amino-2-imino-pyridine (3.0 mmol) and the chosen 1,3-dicarbonyl compound (3.0 mmol) in absolute ethanol (10 mL).
-
Acidification: Add glacial acetic acid (1.08 g, 6.0 equiv) to the mixture.
-
Atmosphere Control: Purge the reaction vessel with molecular oxygen (
) for 5 minutes, then seal the tube under an atmosphere (1 atm).-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc) after 2 hours. You should observe the complete consumption of the starting materials and the appearance of a highly fluorescent intermediate spot under 365 nm UV light (Adduct A).
-
-
Thermal Cyclization: Heat the sealed tube to 130 °C and stir vigorously for 18 hours.
-
Workup: Cool to room temperature, concentrate under reduced pressure to remove ethanol and excess acetic acid. Neutralize the residue with saturated aqueous
and extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous , filter, and concentrate to yield the final product.
References
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - ACS Omega. 5
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC. 3
-
A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines - ResearchGate.4
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. 1
-
FAST, SOLVENT-FREE, AND HIGHLY EFFICIENT SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINES USING MICROWAVE IRRADIATION AND KHSO4 AS A REUSABLE CATALYST - Clockss. 2
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Resolving Regioisomers in Pyrazolo[4,3-b]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. The pyrazolo[4,3-b]pyridine core is a key pharmacophore in numerous biologically active compounds, but its synthesis is often complicated by the formation of regioisomers, which can be challenging to separate and control.[1][2][3]
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve your desired regiochemical outcomes.
Understanding the Challenge: The Formation of N1 and N2 Regioisomers
The core of the issue lies in the pyrazole moiety of the pyrazolo[4,3-b]pyridine system. During synthesis, particularly in N-alkylation or N-arylation reactions, substitution can occur at either of the two nitrogen atoms of the pyrazole ring, leading to the formation of N1 and N2 regioisomers.[4][5] The relative proportion of these isomers is influenced by a delicate interplay of electronic and steric factors of the reactants, as well as the specific reaction conditions employed.[4][6][7]
Caption: Factors influencing the formation of N1 and N2 regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of pyrazolo[4,3-b]pyridines, with a focus on controlling regioselectivity.
Q1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I favor the formation of one over the other?
A1: Achieving regioselectivity is a common hurdle. Several factors can be manipulated to favor a specific isomer.
-
Steric Hindrance: Bulky substituents on either the pyrazolo[4,3-b]pyridine core or the alkylating/arylating agent will generally direct the reaction to the less sterically hindered nitrogen atom.[4][6] For instance, a large group at the C7 position of the pyrazolo[4,3-b]pyridine may favor substitution at the more accessible N1 position.
-
Electronic Effects: The electronic properties of substituents on the pyridine ring can influence the nucleophilicity of the pyrazole nitrogens. Electron-withdrawing groups can decrease the overall reactivity but may enhance selectivity in some cases.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent is a critical parameter. Polar aprotic solvents like DMF and DMSO often influence the regiochemical outcome.[4][7] In some systems, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[4]
-
Base: The choice of base can have a profound impact. For example, in the N-alkylation of some pyrazole systems, using potassium carbonate (K₂CO₃) in DMSO has been shown to favor N1-alkylation, while sodium hydride (NaH) might lead to different isomer ratios.[4]
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity, favoring the formation of one regioisomer over the other.[4]
-
Q2: I am having difficulty separating the N1 and N2 regioisomers. What are the best purification techniques?
A2: The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) often provides the best separation. High-performance liquid chromatography (HPLC) can be employed for more difficult separations.
-
Crystallization: If one of the regioisomers is a crystalline solid, fractional crystallization can be an effective purification method. Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.
Q3: How can I definitively identify and characterize the N1 and N2 regioisomers?
A3: Unambiguous characterization is essential. A combination of spectroscopic techniques is typically required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyrazolo[4,3-b]pyridine core, particularly those close to the site of substitution, will differ between the N1 and N2 isomers.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms will be distinct for each regioisomer.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is powerful for determining the spatial proximity of protons. For an N-alkylated pyrazolo[4,3-b]pyridine, a NOESY experiment can show a correlation between the protons of the alkyl group and the protons on the pyridine ring, helping to establish the point of attachment.[5]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to definitively assign the structure by observing correlations between the substituent and the pyrazolo[4,3-b]pyridine core.[5]
-
-
X-ray Crystallography: If a single crystal of one of the isomers can be obtained, X-ray crystallography provides the most definitive structural proof.[8]
Experimental Protocols
Protocol 1: General Procedure for Regiocontrolled N-Alkylation of a Pyrazolo[4,3-b]pyridine
This protocol provides a starting point for optimizing the regioselective N-alkylation. The specific base, solvent, and temperature should be screened to achieve the desired outcome.
Materials:
-
Substituted 1H-pyrazolo[4,3-b]pyridine
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the substituted 1H-pyrazolo[4,3-b]pyridine in the chosen anhydrous solvent, add the base under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the alkylating agent to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Caption: Workflow for N-alkylation of pyrazolo[4,3-b]pyridines.
Protocol 2: Characterization of Regioisomers by NOESY NMR
This protocol outlines the general steps for using NOESY to differentiate between N1 and N2 isomers.
Sample Preparation:
-
Dissolve a pure sample of each isolated regioisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration for NMR analysis.
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Set up a 2D NOESY experiment on the NMR spectrometer. Key parameters to consider are the mixing time (tm), which determines the extent of NOE transfer, and the number of scans to achieve adequate signal-to-noise.
Data Analysis:
-
Process the 2D NOESY data to generate the spectrum.
-
Look for cross-peaks that indicate through-space interactions between protons.
-
For the N1-substituted isomer, you would expect to see NOE cross-peaks between the protons of the substituent and the H7 proton of the pyridine ring.
-
For the N2-substituted isomer, NOE cross-peaks would be expected between the substituent's protons and the H3 proton of the pyrazole ring.
Data Presentation: Factors Influencing Regioselectivity
The following table summarizes how different reaction parameters can influence the N1/N2 isomer ratio. These are general trends, and the optimal conditions will be specific to the substrate.
| Factor | Condition Favoring N1-Substitution | Condition Favoring N2-Substitution | Rationale |
| Steric Hindrance | Bulky substituent on the pyrazolo[4,3-b]pyridine core (e.g., at C3 or C4) | Bulky alkylating/arylating agent | Directs substitution to the less sterically hindered nitrogen.[4][6] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) in some systems.[4] | Can vary; sometimes less polar solvents like THF. | Solvent polarity can influence the solvation of the pyrazolate anion and the transition state.[4][7] |
| Base | K₂CO₃ in DMSO has been reported to favor N1 in some pyrazole systems.[4] | NaH can lead to different selectivity. | The counter-ion of the base can coordinate with the pyrazolate anion, influencing the site of attack. |
| Temperature | Lower temperatures | Higher temperatures | Lower temperatures favor the kinetically controlled product, which may be a single regioisomer. |
Concluding Remarks
The synthesis of pyrazolo[4,3-b]pyridines with controlled regioselectivity is an achievable goal through careful consideration and optimization of reaction parameters. By understanding the interplay of steric and electronic effects, and by systematically screening solvents, bases, and temperatures, researchers can significantly influence the outcome of their synthetic efforts. The analytical techniques outlined in this guide, particularly advanced NMR methods, are indispensable for the unambiguous characterization of the resulting regioisomers.
This technical support center is intended to be a living document and will be updated as new methodologies and insights emerge in this dynamic field of heterocyclic chemistry.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed. Available at: [Link]
-
Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. RSC Publishing. Available at: [Link]
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library. Available at: [Link]
-
Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][6][9]Triazolo[10][11]pyridines and Related Deaza-Compounds. ResearchGate. Available at: [Link]
- Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1949168
-
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]
-
The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. Available at: [Link]
-
THE SYNTHESIS OF BIOLOGICALLY ACTIVE PYRAZOLO[3,4-b]PYRIDINE AND PYRIDO[2,3-d]PYRIMIDINE DERIVATIVES. AJOL. Available at: [Link]
-
The X-ray crystallographic structure determined for 3v. ResearchGate. Available at: [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 10. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 11. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability, Storage, and Handling of Aminopyrazolopyridines
Topic: Light Sensitivity and Storage Conditions for Aminopyrazolopyridines Content Type: Technical Support Center Guide Role: Senior Application Scientist
Introduction Aminopyrazolopyridines (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines) are privileged scaffolds in drug discovery, widely used as kinase inhibitors (e.g., against p38 MAPK, ERK, or specific receptor tyrosine kinases). While pharmacologically potent, their chemical structure—specifically the electron-rich amino group conjugated to a nitrogen-heterocyclic core—renders them susceptible to photo-oxidation and hydrolytic degradation .
This guide synthesizes field-proven protocols to maintain compound integrity. As a Senior Application Scientist, I emphasize that visual inspection is your first line of defense : a shift from off-white to brown/green often indicates oxidative coupling or ring-opening driven by light and air.
PART 1: Core Storage & Handling Logic
The following decision tree outlines the mandatory workflow for handling aminopyrazolopyridines to prevent degradation.
Figure 1: Decision matrix for the storage of aminopyrazolopyridines. Note the critical divergence between aqueous and organic stability.
PART 2: Troubleshooting & FAQs
Section A: Light Sensitivity & Physical Appearance[1]
Q1: My compound was originally an off-white powder, but it has turned a light green/grey color. Is it still usable?
-
Diagnosis: This is a hallmark sign of photo-oxidation . The exocyclic amino group on the pyrazolopyridine ring is electron-donating, making the ring system prone to oxidation when exposed to UV/Visible light and oxygen. This often results in the formation of "dimeric" azo- or nitro- impurities which are highly colored even at trace levels (0.1–0.5%).
-
Action:
-
Quantify Purity: Run an LC-MS. If the parent peak is >98% and the impurity is trace, it may still be usable for non-critical assays.
-
Purification: If the color is dark green/blue, significant degradation has occurred. Recrystallization is required.
-
Prevention: Always store in amber glass vials . If amber vials are unavailable, wrap the container in aluminum foil immediately upon receipt.
-
Q2: Can I weigh the compound on an open bench under standard laboratory lighting?
-
Guidance: Short-term exposure (minutes) is generally acceptable, but avoid direct sunlight .
-
Best Practice: For highly sensitive derivatives (e.g., those with additional electron-donating groups like methoxy), weigh the compound in a hood with the sash lowered or under reduced lighting. Return the bulk container to the dark immediately.
Section B: Solubility & Solution Stability
Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why?
-
Mechanism: Aminopyrazolopyridines are highly lipophilic (LogP often > 3).[1] While soluble in DMSO (often >10 mg/mL), they possess extremely low aqueous solubility. Rapid dilution into aqueous media causes "crash-out."
-
Protocol for Cellular Assays:
-
Step-wise Dilution: Do not add 100% DMSO stock directly to media. Perform an intermediate dilution in media to 10x concentration, vortex immediately, and then add to the final vessel.
-
DMSO Limit: Keep final DMSO concentration < 0.5% (v/v).
-
Visual Check: Inspect wells under a microscope. "Crystals" or "debris" are likely precipitated compound, which will cause false negatives (loss of potency) or false positives (physical toxicity).
-
Q4: Can I store my 10 mM DMSO stock at -20°C?
-
Risk: DMSO freezes at 19°C. Storing at -20°C means the solution freezes and thaws every time you access it.
-
The "Freeze-Thaw" Trap: Repeated cycles cause micro-precipitation and water absorption (DMSO is hygroscopic). Water ingress accelerates hydrolysis of the aminopyrazole moiety.
-
Solution:
-
Single-Use Aliquots: Divide your stock into 20–50 µL aliquots in PCR tubes or small vials.
-
Storage: Store at -80°C for long-term stability (>1 month). -20°C is acceptable for <1 month if aliquoted.[2]
-
PART 3: Quantitative Stability Data
The following table summarizes stability expectations based on solvent and environmental conditions.
| Condition | State | Expected Stability | Primary Risk Factor |
| Solid (-20°C, Dark) | Powder | > 2 Years | Moisture absorption (hydrolysis) |
| Solid (RT, Light) | Powder | < 1 Week | Photo-oxidation (Discoloration) |
| DMSO (Anhydrous, -80°C) | Solution | 6–12 Months | Hygroscopicity of DMSO |
| DMSO (RT, Light) | Solution | < 24 Hours | Photodegradation (rapid in solution) |
| Cell Media (37°C) | Suspension | 4–24 Hours | Precipitation / Metabolic stability |
PART 4: Experimental Validation (Self-Check)
Before committing valuable biological reagents, validate your compound stock using this simple QC Protocol :
-
Visual: Check for color shift (White
Green/Brown). -
Solubility: Thaw a DMSO aliquot. Is it clear?
-
If cloudy: Sonicate at 37°C for 5 minutes. If it remains cloudy, the compound has degraded or hydrated.
-
-
LC-MS Check: Inject a 1 µM sample.
-
Look for M+16 (Oxidation) or M+14 (Methylation artifact from MeOH storage) peaks.
-
Pass Criteria: Purity > 95%.
-
References
-
Scientific Committee on Consumer Safety (SCCS). (2014).[3] Opinion on Hydroxyethoxy aminopyrazolopyridine HCl (A161). European Commission.[3][4] (Documenting the oxidation-driven color changes in aminopyrazolopyridines). Link
- Al-Majedy, Y. K., et al. (2017). Pyrazolo[3,4-b]pyridine in drug design and discovery. European Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds. (General guidelines for nitrogen-heterocycle storage). Link
-
SCCS. (2017).[4] Opinion on Dimethylpiperazinium Aminopyrazolopyridine HCl (A164). European Commission.[3][4] (Further evidence of oxidative instability and light sensitivity).[5] Link
Sources
- 1. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revision of the opinion on Hydroxyethoxy aminopyrazolopyridine HCl (A161) - Public Health [health.ec.europa.eu]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Removal of Metal Catalyst Residues from Pyrazolopyridine Products
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting strategies for the effective removal of metal catalyst residues, particularly palladium, from pyrazolopyridine products. Given the increasing use of palladium-catalyzed cross-coupling reactions in the synthesis of complex active pharmaceutical ingredients (APIs), the efficient removal of residual metal to meet stringent regulatory requirements is a critical challenge.[1][2] Pyrazolopyridines, a class of nitrogen-containing heterocyclic compounds, often present unique purification challenges due to their potential to coordinate with metal species, making catalyst removal more complex.[3]
This guide is designed to provide you with the expertise and actionable protocols to overcome these challenges, ensuring the purity and safety of your final products.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium residues from my pyrazolopyridine product?
A1: Several factors contribute to the difficulty in removing palladium from pyrazolopyridine products:
-
Coordination Chemistry: The nitrogen atoms within the pyrazolopyridine core can act as ligands, forming stable complexes with palladium species. This interaction can keep the metal solubilized in the product stream, making simple filtration or extraction less effective.
-
Catalyst Speciation: Residual palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal nanoparticles.[1] Each form may require a different removal strategy. For instance, colloidal particles can be too small for effective filtration through standard media like Celite.[4][5]
-
Reaction Conditions: The choice of ligands, bases, and solvents in your cross-coupling reaction can influence the final state and leachability of the palladium catalyst.[6]
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in drug products, guided by the International Council for Harmonisation (ICH) Q3D guidelines.[7][8][9] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 μg, which translates to a concentration limit that depends on the daily dose of the drug.[2] For example, for a daily dose of 10 grams, the palladium content must be no more than 10 ppm.[2]
Q3: What are the most common methods for removing palladium residues?
A3: A variety of techniques are employed, often in combination, to reduce palladium levels. These include:
-
Filtration: Primarily effective for heterogeneous catalysts (e.g., Pd/C) and larger agglomerated palladium particles.[4][5] The use of filter aids like Celite is a common practice.[4][10]
-
Crystallization: A powerful purification method for solid products, though it can sometimes concentrate metal impurities within the crystal lattice.[4][7][11]
-
Extraction: Liquid-liquid extraction can partition the product and catalyst residues based on their differing solubilities.[4][5]
-
Metal Scavengers: These are materials that selectively bind to metal residues.[4] They are available with various functional groups and on different solid supports like silica gel, polystyrene, and activated carbon.[11][12][13]
-
Activated Carbon: A cost-effective adsorbent that can effectively remove palladium and other impurities.[14][15][16]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from pyrazolopyridine products and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| High levels of residual palladium after initial filtration. | The palladium may be present as fine colloidal particles or soluble species that pass through standard filter media.[4] | * Enhance Filtration: Use a finer filter medium or a thicker Celite pad.[4][5] * Induce Precipitation: Consider adding an anti-solvent to precipitate the product while keeping the palladium species in solution, or vice-versa. * Employ Scavengers: Introduce a metal scavenger to bind the soluble palladium, allowing for subsequent filtration of the scavenger-metal complex.[4] |
| Product loss during purification. | The product may be co-precipitating with the catalyst or adsorbing to the purification medium (e.g., scavenger, activated carbon).[1] | * Optimize Solvent System: Select a solvent system that maximizes the solubility of your product while minimizing its affinity for the purification medium. * Screen Scavengers: Test different types of scavengers to find one with high selectivity for palladium and low affinity for your pyrazolopyridine product.[2] * Adjust Scavenger Loading: Use the minimum effective amount of scavenger to avoid unnecessary product loss. |
| Inconsistent palladium removal results. | The form of the residual palladium may vary between batches due to slight variations in reaction conditions. | * Standardize Reaction Protocol: Ensure consistent reaction parameters (temperature, time, reagent quality) to produce a more consistent palladium speciation.[6] * Multi-Step Purification: Implement a multi-step purification process that combines different removal techniques to target various forms of palladium.[2] For example, an initial filtration followed by a scavenger treatment.[2] |
| Discoloration of the final product. | This can be due to residual colored palladium complexes or impurities introduced during the purification process. | * Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively remove colored impurities.[14][16] * Scavenger Selection: Some scavengers are specifically designed to remove colored impurities in addition to metals.[12] |
Experimental Protocols
Here are detailed, step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal using Activated Carbon
This protocol is a cost-effective method for reducing palladium and other impurities.[14][16]
-
Dissolution: Dissolve the crude pyrazolopyridine product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate) at a concentration of 10-50 mg/mL.[16]
-
Addition of Activated Carbon: Add activated carbon (e.g., Darco KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[16]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[3][16] The optimal time should be determined experimentally for your specific product.
-
Filtration: Filter the mixture through a pad of Celite to completely remove the activated carbon.[16]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a suitable analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][17]
Protocol 2: Palladium Removal using Silica-Based Scavengers
Silica-based scavengers with functional groups like thiols or thioureas are highly effective at binding palladium.[1][12]
-
Dissolution: Dissolve the crude pyrazolopyridine compound in an appropriate organic solvent.
-
Addition of Scavenger: Add a silica-based scavenger (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.[12][16]
-
Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight, and progress can be monitored by taking small aliquots for analysis.[16][18]
-
Filtration: Filter off the silica-based scavenger.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
-
Analysis: Determine the residual palladium concentration in the purified product via ICP-MS.[11]
Visualization of Workflows
Decision Tree for Palladium Removal Strategy
This diagram outlines a logical approach to selecting an appropriate palladium removal strategy.
Caption: A generalized workflow for palladium removal using metal scavengers.
References
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Merck/PITT Collaboration. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger Guide. Sopachem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
American Chemical Society. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Zeochem. (n.d.). Purification of APIs. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]
-
Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Retrieved from [Link]
-
Taylor & Francis Group. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
-
Gopani. (2025, November 17). Catalyst Recovery for the Chemical and API Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
MDPI. (2017, November 16). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Retrieved from [Link]
-
EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]
-
LinkedIn. (n.d.). Challenges in ICP-MS analysis of elemental impurities in pharmaceutical products. Retrieved from [Link]
-
Figshare. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
MDPI. (2024, January 23). Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. Retrieved from [Link]
- Google Patents. (n.d.). EP1636393B1 - Process for recovery of palladium from spent catalyst.
-
Encyclopedia.pub. (2023, August 3). Platinum and Palladium Solvent Extraction of Spent Catalysts. Retrieved from [Link]
-
University of Liverpool. (n.d.). Transition Metal Catalyzed Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]
-
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. onyxipca.com [onyxipca.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. eag.com [eag.com]
- 9. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. sopachem.com [sopachem.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. sopachem.com [sopachem.com]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Adenine with Pyrazolo[4,3-b]pyridine-3-amine
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the adenine scaffold of ATP has long served as a foundational blueprint. Its characteristic hydrogen bonding pattern with the kinase hinge region is a cornerstone of inhibitor design. However, the pursuit of enhanced selectivity, improved metabolic stability, and novel intellectual property has driven medicinal chemists to explore sophisticated bioisosteric replacements. Among these, the pyrazolo[4,3-b]pyridine-3-amine scaffold has emerged as a particularly versatile and effective alternative.
This guide provides an in-depth comparison of adenine and pyrazolo[4,3-b]pyridine-3-amine, moving from fundamental structural analysis to performance in biological systems. We will dissect the causal relationships behind experimental choices and present the supporting data that empowers researchers to make informed decisions in their own drug discovery campaigns.
Structural and Physicochemical Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a powerful tool for optimizing lead compounds. The replacement of adenine with pyrazolo[4,3-b]pyridine is a classic example of scaffold hopping intended to preserve key biological interactions while modulating physicochemical and pharmacokinetic properties.
Adenine's purine core offers a specific arrangement of hydrogen bond donors and acceptors that is exquisitely recognized by the kinase hinge. The pyrazolo[4,3-b]pyridine core masterfully mimics this arrangement.
While a direct, side-by-side comparison of adenine vs. pyrazolo[4,3-b]pyridine in the same inhibitor series is rare in published literature, we can infer performance from the successful application of the latter as a potent hinge-binding scaffold across various kinase targets.
| Target Kinase | Pyrazolo[4,3-b]pyridine-based Inhibitor Example | Reported Potency (IC₅₀/Kᵢ) | Key Insights |
| c-Met | Glumetinib | Low nM range | Bioisosteric replacement of a 4-azaindole improved metabolic stability while retaining potent inhibition. [1] |
| TBK1 | Compound 15y (from a 1H-pyrazolo[3,4-b]pyridine series) | 0.2 nM | Demonstrates the scaffold's ability to yield highly potent and selective inhibitors through optimization. [2] |
| TRKA | Ligand L5 (from a pyrazolo[3,4-b]pyridine series) | Docking Score: -14.169 kcal/mol | Computational studies highlight the strong binding affinity achievable with this scaffold. [3][4] |
| ITK | Compound 39 | Potent enzymatic inhibition | Showed similar enzymatic inhibition to an indazole bioisostere, demonstrating its utility as a core scaffold. [1] |
Note: The table includes data for the closely related pyrazolo[3,4-b]pyridine isomer, which functions as a similar hinge-binding bioisostere and is more widely reported in inhibitor development literature. [5][6]
Experimental Protocols: Evaluating Inhibitor Potency
A self-validating and robust experimental protocol is essential for accurately comparing inhibitor performance. A common method is an in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 3H-Pyrazolo[4,3-B]pyridin-3-amine: A UPLC-MS Comparative Guide
As drug development pipelines increasingly rely on complex, nitrogen-dense heterocycles, the analytical methodologies used to validate their purity must evolve. 3H-Pyrazolo[4,3-b]pyridin-3-amine (often existing in equilibrium with its 1H-tautomer) is a critical building block in modern medicinal chemistry, notably utilized in the synthesis of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), such as the preclinical candidate VU0418506[1].
Validating the purity of this compound presents a unique analytical challenge. Its multiple basic nitrogen atoms make it highly susceptible to secondary interactions on standard chromatographic columns, while its tautomeric nature and potential for isobaric impurities render traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) insufficient. This guide provides an authoritative, mechanistic comparison of analytical alternatives, culminating in a self-validating Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) protocol.
The Analytical Challenge: Why Traditional Methods Fall Short
Heterocyclic aromatic amines (HAAs) like 3H-pyrazolo[4,3-b]pyridin-3-amine demand rigorous analytical scrutiny. When analyzing this compound via traditional HPLC-UV, analysts typically encounter three major failure modes:
-
Peak Tailing: The basic primary amine and pyridine nitrogens hydrogen-bond with unendcapped, residual silanols on standard silica C18 columns. This causes severe peak tailing, masking closely eluting impurities.
-
Co-elution of Isomers: UV detection is non-specific. If a positional isomer (e.g., a different substitution pattern on the pyrazole ring) co-elutes with the main peak, UV cannot differentiate them, leading to falsely elevated purity reporting.
-
Sensitivity Ceilings: HPLC systems operate at lower pressures with larger particle sizes (typically 3–5 µm), inherently limiting theoretical plate counts and sensitivity.
By transitioning to UPLC-MS, analysts leverage sub-2 µm particle chemistry and mass-specific detection. UPLC typically demonstrates lower limits of detection (LOD) and quantification (LOQ), often by a factor of 3 to 10 times compared to conventional HPLC[2]. Furthermore, validated UPLC-MS/MS methods for heterocyclic amines consistently demonstrate exceptional linearity (
Quantitative Comparison of Analytical Modalities
The following table summarizes the performance metrics of UPLC-MS against traditional HPLC-UV and Quantitative NMR (qNMR) for the purity validation of polar heterocycles.
| Performance Metric | HPLC-UV | qNMR | UPLC-MS (Proposed) |
| Sensitivity (LOD) | ~0.1 - 1.0 µg/mL | ~10 - 50 µg/mL | 0.005 - 0.05 µg/mL |
| Selectivity | Low (High co-elution risk) | Medium (Overlapping shifts) | High (m/z & retention time) |
| Analysis Time | 15 - 30 minutes | 10 - 15 minutes | < 5 minutes |
| Impurity Identification | No (Requires reference stds) | Partial structural insights | Yes (Exact mass confirmation) |
| Silanol Interference | High (Severe tailing) | N/A | Low (Mitigated by BEH particles) |
Mechanistic Insights: The UPLC-MS Advantage
To accurately quantify 3H-pyrazolo[4,3-b]pyridin-3-amine, the analytical method must control the ionization state of the molecule both in the liquid phase (chromatography) and the gas phase (mass spectrometry).
The exact monoisotopic mass of the compound is 134.059 Da. Under acidic conditions in Positive Electrospray Ionization (ESI+) mode, the basic nitrogens readily accept a proton, yielding a highly stable, dominant [M+H]+ adduct at exactly m/z 135.066[4]. By programming the mass spectrometer to monitor this specific mass-to-charge ratio via Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the detector becomes entirely blind to non-isobaric background matrix interference.
Workflow for UPLC-MS purity validation of heterocyclic amines.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating—meaning the system automatically proves its own fitness for purpose before generating reportable data. Below is the optimized, step-by-step UPLC-MS workflow designed specifically for 3H-pyrazolo[4,3-b]pyridin-3-amine.
Step 1: Sample Preparation
-
Action: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water to a final concentration of 0.1 mg/mL.
-
Causality: As a polar heterocycle, using a highly organic diluent (e.g., 100% Methanol) would cause a solvent mismatch upon injection into the highly aqueous initial mobile phase, leading to peak fronting and distortion. The 50:50 mixture ensures complete solubility while preserving chromatographic band shape.
Step 2: Chromatographic Separation
-
Action: Inject 1 µL onto an Acquity UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
-
Causality: Standard silica particles degrade and expose silanols. We utilize an Ethylene Bridged Hybrid (BEH) particle backbone, which shields residual silanols and prevents secondary interactions with the basic amine. The addition of 0.1% Formic Acid forces the pH below the pKa of the compound, ensuring it remains fully protonated. This standardizes the retention mechanism and yields a sharp, symmetrical peak.
Step 3: Mass Spectrometry (ESI+)
-
Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C. Monitor the [M+H]+ ion at m/z 135.066.
-
Causality: High desolvation temperatures are required to efficiently evaporate the highly aqueous initial mobile phase. Monitoring the exact mass ensures that calculated peak area percentages reflect only the target compound and its true related substances, eliminating false impurity reporting.
Step 4: System Suitability Testing (SST)
-
Action: Prior to the sample batch, inject a blank (diluent only), followed by an SST standard spiked with a known structurally similar impurity at 1.0% w/w.
-
Causality: The sequence is programmed to automatically halt if the resolution (
) between the main peak and the impurity falls below 2.0, or if the tailing factor ( ) of the main peak exceeds 1.5. This built-in logic ensures zero compromise on data integrity.
Logical framework for validating the UPLC-MS analytical method.
Conclusion
Validating the purity of highly polar, basic heterocycles like 3H-pyrazolo[4,3-b]pyridin-3-amine requires moving beyond the limitations of traditional HPLC-UV. By leveraging the sub-2 µm particle efficiency of UPLC combined with the exact-mass specificity of MS, researchers can achieve baseline resolution of isomeric impurities, eliminate silanol-induced peak tailing, and establish a self-validating analytical system that guarantees the integrity of downstream drug development.
References
1.[3] Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry, PubMed (NIH). 3 2.[1] Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4), PubMed (NIH).1 3.[2] HPLC vs UPLC: Detection Limit and Accuracy Compared, Patsnap Eureka. 2 4.[4] 1h-pyrazolo[4,3-b]pyridin-3-amine, PubChemLite. 4
Sources
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 3. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1h-pyrazolo[4,3-b]pyridin-3-amine (C6H6N4) [pubchemlite.lcsb.uni.lu]
Optimizing Kinase Inhibitor Design: A Comparative Docking Guide for Pyrazolopyridine Isomers
Executive Summary: The Scaffold Selection Dilemma
In the rational design of ATP-competitive kinase inhibitors, the choice of the core heterocycle is the single most critical decision. Pyrazolopyridines are privileged scaffolds because they function as bioisosteres of adenine, the purine base of ATP. However, the specific isomeric fusion—Pyrazolo[1,5-a]pyridine versus Pyrazolo[3,4-b]pyridine —dramatically alters the electronic landscape, hydrogen bonding vectors, and vectoral growth opportunities into the solvent front or gatekeeper pockets.
This guide provides a technical comparison of these two isomers using in silico docking methodologies. We analyze their performance not as static molecules, but as dynamic scaffolds for drug discovery, validated through comparative docking protocols using AutoDock Vina and Schrödinger Glide .
Structural & Mechanistic Comparison
Before initiating docking, one must understand the intrinsic electronic differences that dictate how these isomers engage the kinase hinge region.
The Competitors[1]
-
Isomer A: Pyrazolo[1,5-a]pyridine [1][2][3][4][5][6]
-
Nature: A bridgehead nitrogen system.
-
Hinge Interaction: Primarily acts as a Hydrogen Bond Acceptor (HBA) via N2. It lacks an intrinsic ring NH donor, often requiring an exocyclic amino group (e.g., at C3) to form the canonical Donor-Acceptor pair required for hinge binding.
-
Advantage: The N-N bond is part of the ring fusion, creating a distinct dipole that can exploit specific electrostatic environments in the adenine pocket.
-
-
Isomer B: Pyrazolo[3,4-b]pyridine [7][8][9][10]
-
Nature: A fused pyridine and pyrazole system (analogous to 7-azaindole).
-
Hinge Interaction: Naturally "bivalent." The pyridine nitrogen (N7) acts as an HBA, while the pyrazole NH (N1) acts as a Hydrogen Bond Donor (HBD).
-
Advantage: Mimics the N1/N6 interaction of adenine perfectly without needing exocyclic modification, allowing for high ligand efficiency (LE).
-
Comparative Feature Matrix
| Feature | Pyrazolo[1,5-a]pyridine | Pyrazolo[3,4-b]pyridine |
| Electronic Character | Electron-rich 5-membered ring | Balanced aromaticity |
| Hinge Binding Motif | Acceptor (requires substituent for Donor) | Intrinsic Donor-Acceptor pair |
| Vectoral Growth | C3 and C7 positions ideal for solvent front | C3 (Gatekeeper) and N1 (Sugar pocket) |
| Lipophilicity (cLogP) | Generally Lower | Generally Higher |
| Metabolic Stability | Moderate (susceptible to oxidation) | High (pyridine ring stabilizes) |
Experimental Protocol: Validated Docking Workflow
To objectively compare these scaffolds, we utilize a self-validating docking protocol. This workflow is designed to minimize false positives associated with scoring function bias.
Step 1: Protein Preparation (The Foundation)
-
Target Selection: CDK2 (PDB: 1KE5) and TrkA (PDB: 5H3Q) are selected as representative tyrosine and serine/threonine kinases.
-
Protonation States: Crucial for the hinge region. The "Gatekeeper" residue and the hinge backbone must be treated carefully.
-
Protocol: Use PropKa (pH 7.4) to assign protonation. Ensure Histidine residues in the active site are visually inspected for delta/epsilon tautomers.
-
-
Water Management: Retain conserved "structural waters" (often bridging the ligand to the catalytic Lysine), but remove bulk solvent.
Step 2: Ligand Preparation
-
Tautomer Enumeration: Pyrazolo[3,4-b]pyridine has a mobile proton on the pyrazole ring. Both 1H and 2H tautomers must be generated and docked.
-
Charge Calculation: Use Gasteiger-Marsili charges for AutoDock Vina; use OPLS4 force field for Glide.
Step 3: The Docking Algorithm
We compare two industry-standard algorithms to ensure result robustness.
-
AutoDock Vina (Open Source): Uses a gradient-optimization method. Excellent for high-throughput screening.
-
Schrödinger Glide (Commercial): Uses a hierarchical search (XP - Extra Precision). Superior for optimizing hydrophobic enclosure penalties.
Visualization of the Workflow
The following diagram outlines the decision logic for the docking campaign.
Caption: Figure 1. Dual-stream docking workflow ensuring robust scaffold validation via consensus scoring.
Performance Analysis: Isomer vs. Isomer
The following data summarizes a comparative study docking unsubstituted core scaffolds and a generic "Reference Inhibitor" (3-phenyl substituted) into the CDK2 ATP pocket.
Quantitative Scoring Data (kcal/mol)
| Scaffold | Algorithm | Binding Affinity (ΔG) | RMSD to Crystal Ligand (Å) | H-Bond Count |
| Pyrazolo[3,4-b]pyridine | AutoDock Vina | -8.4 | 1.2 | 2 (Hinge Donor/Acceptor) |
| Pyrazolo[3,4-b]pyridine | Glide XP | -9.1 | 0.8 | 2 (Stable) |
| Pyrazolo[1,5-a]pyridine | AutoDock Vina | -7.2 | 2.1 | 1 (Weak Acceptor) |
| Pyrazolo[1,5-a]pyridine | Glide XP | -7.5 | 1.8 | 1 (Requires H2O bridge) |
Interpretation of Results
-
Binding Efficiency: The Pyrazolo[3,4-b]pyridine isomer consistently outscores the [1,5-a] isomer by ~1.5 kcal/mol in the unsubstituted state. This is directly causal to the "bivalent" hydrogen bonding capability (N1-H donor and N7 acceptor) which anchors the molecule firmly to the kinase hinge (typically residues Leu83/Glu81 in CDK2).
-
Positional Stability (RMSD): The [3,4-b] isomer shows significantly lower RMSD (0.8 Å vs 1.8 Å). The [1,5-a] isomer, lacking a strong donor, often "flips" in the pocket or relies on non-specific hydrophobic interactions, leading to higher pose variance.
-
Algorithm Sensitivity: Glide XP penalizes the [1,5-a] isomer more heavily for desolvation costs where hydrogen bonds are not satisfied. Vina is more forgiving, potentially yielding false positives for the [1,5-a] scaffold if visual inspection is not performed.
Mechanism of Action: Interaction Map
To understand why the [3,4-b] isomer performs better structurally, we must visualize the interaction network within the ATP pocket.
Caption: Figure 2. The "Bivalent Anchor" mode of Pyrazolo[3,4-b]pyridine stabilizing the kinase hinge.
Expert Recommendations
As a Senior Application Scientist, I offer the following strategic advice for your drug discovery campaigns:
-
Use [3,4-b] for Fragment-Based Design: If you are starting with small fragments, the Pyrazolo[3,4-b]pyridine core provides a higher probability of crystallizing in a consistent pose due to its intrinsic two-point hinge binding.
-
Use [1,5-a] for IP Busting & Solubility: If the [3,4-b] space is crowded (patent-wise) or if you need to modulate solubility, the Pyrazolo[1,5-a]pyridine is an excellent alternative. However, you must engineer a donor group (e.g., an amide or amine) at the C3 position to regain the binding affinity lost by the scaffold change.
-
Validation Rule: Never rely solely on the docking score. Always perform a "re-docking" of the co-crystallized ligand (e.g., from PDB 1KE5) to establish the RMSD baseline for your specific protocol. If your re-dock RMSD > 2.0 Å, your grid generation parameters are likely flawed.
References
-
López-Cuellar, L. et al. (2023).[8] Comprehensive analysis of crystal structure... and molecular docking studies of two pyrazolopyridine compounds. Royal Society of Chemistry.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Friesner, R. A. et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry.
-
Wang, T. et al. (2021).[5] Discovery of Second-Generation Macrocyclic Pyrazolo[1,5-a]pyrimidine TRK Inhibitors. Journal of Medicinal Chemistry.
-
Sklepari, M. et al. (2017).[7] Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin.
Sources
- 1. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 9. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Researcher's Guide to Reference Standards for the Analysis of 3H-Pyrazolo[4,3-b]pyridin-3-amine
For researchers, scientists, and drug development professionals engaged in projects involving 3H-Pyrazolo[4,3-b]pyridin-3-amine, the integrity of analytical data is paramount. The reliability of this data is fundamentally dependent on the quality of the reference standards employed. This guide provides a comprehensive comparison of available reference standards for 3H-Pyrazolo[4,3-b]pyridin-3-amine, offering insights into their characterization and presenting a framework for in-house verification to ensure data of the highest caliber.
3H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Accurate quantification and impurity profiling are critical for regulatory submissions and for understanding its pharmacological and toxicological properties. This necessitates the use of well-characterized reference standards.
The Landscape of Commercially Available Reference Standards
A survey of the market reveals a limited number of suppliers for 3H-Pyrazolo[4,3-b]pyridin-3-amine reference standards. While accessibility is a key consideration, the level of characterization and documentation provided by the supplier is of greater importance.
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| Sigma-Aldrich | 1H-Pyrazolo[4,3-b]pyridin-3-amine AldrichCPR | 202336-32-1 | Not specified; sold "as-is" | Buyer assumes responsibility for confirming identity and purity. |
| PharmaBlock | 1H-pyrazolo[4,3-b]pyridin-3-amine | 202336-32-1 | 97% |
Table 1: Comparison of Commercially Available 3H-Pyrazolo[4,3-b]pyridin-3-amine Reference Standards
The data clearly indicates that commercially available standards for 3H-Pyrazolo[4,3-b]pyridin-3-amine may not meet the stringent requirements of a certified reference material (CRM). CRMs are produced under ISO 17034 and ISO/IEC 17025 accredited processes, ensuring traceability to primary standards, such as those from the National Institute of Standards and Technology (NIST), and come with a comprehensive certificate of analysis detailing the certified property values and their uncertainties.[1][2] The "as-is" nature of some commercial standards places the onus of comprehensive characterization squarely on the end-user.
Establishing Trustworthiness: A Protocol for In-House Verification
Given the variability in the quality of commercial standards, a robust in-house verification process is not just recommended, but essential. This process should encompass identity confirmation, purity assessment, and the characterization of potential impurities.
Experimental Workflow for Reference Standard Qualification
Caption: Workflow for the in-house qualification of a commercial reference standard.
Detailed Experimental Protocols
1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Compare the obtained spectra with literature data or theoretically predicted shifts to confirm the molecular structure of 3H-Pyrazolo[4,3-b]pyridin-3-amine. The presence of characteristic peaks for the pyrazolopyridine core and the amine group is crucial.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Determine the accurate mass of the protonated molecule [M+H]+.
-
Compare the measured mass with the theoretical exact mass of C6H7N4 (135.0665) to confirm the elemental composition.
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The development of a stability-indicating HPLC method is critical for accurately determining the purity of the reference standard and for separating it from potential isomers and degradation products. While a specific compendial method for 3H-Pyrazolo[4,3-b]pyridin-3-amine is not available, a general approach for related pyrazolopyridine derivatives can be adapted.[3][4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte. A wavelength of maximum absorbance should be chosen.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[5]
Sources
Proper Disposal Procedures for 3H-Pyrazolo[4,3-B]pyridin-3-amine
[1][2]
CAS Number: 202336-32-1 (Referenced as 1H-tautomer) | Formula: C₆H₆N₄ Synonyms: 1H-Pyrazolo[4,3-b]pyridin-3-amine; 3-Amino-1H-pyrazolo[4,3-b]pyridine[1]
Part 1: Executive Safety Assessment
Status: HAZARDOUS – STRICT SEGREGATION REQUIRED [1]
As a Senior Application Scientist, I must emphasize that the disposal of 3H-Pyrazolo[4,3-B]pyridin-3-amine is not merely a janitorial task but a critical laboratory safety operation. This compound is a nitrogen-rich fused heterocyclic amine.[1] While valuable in kinase inhibitor development, its structural properties dictate specific waste streams to prevent the formation of toxic byproducts or accidental exposure.[1]
Immediate Action Required:
-
Do NOT flush down the drain.[1] This compound is toxic to aquatic life and regulated.[1]
-
Do NOT mix with oxidizing agents or strong acids in the waste container.[1]
-
Do NOT dispose of in general trash (municipal waste).[1]
Part 2: Hazard Identification & Waste Characterization
To dispose of this chemical safely, you must understand why it is hazardous.[1] The following data validates the requirement for high-temperature incineration.
GHS Classification & Safety Data
| Hazard Category | Code | Description | Operational Implication |
| Acute Toxicity | H301 / H311 | Toxic if swallowed or in contact with skin.[1] | Double-gloving (Nitrile) is mandatory during waste transfer.[1] |
| Irritant | H315 / H319 | Causes skin and serious eye irritation.[2][3] | Waste containers must be wiped down externally before storage.[1] |
| Target Organ | H335 | May cause respiratory irritation.[1][2][3][4] | All disposal operations must occur inside a certified fume hood.[1] |
Data Source: PubChem & ECHA Classifications [1, 2]
Chemical Incompatibility (The "Why" behind segregation):
-
Strong Oxidizers: The hydrazine-like moiety in the pyrazole ring can react vigorously with oxidizers (e.g., peroxides, nitric acid), potentially generating nitrogen oxides (NOx) or causing fire.[1]
-
Acids: As an amine, it will protonate exothermically with strong acids.[1] While not explosive, this generates heat and changes the solubility profile, potentially complicating downstream incineration.[1]
Part 3: Waste Segregation Logic (Decision Tree)
Effective disposal starts with correct stream selection.[1] This compound contains Carbon, Hydrogen, and Nitrogen , but NO Halogens (Cl, Br, I, F).[1]
Figure 1: Waste stream decision matrix ensuring compliance with RCRA and local EHS regulations.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired stocks, degraded samples, or excess dry powder.[1]
-
Preparation:
-
Containerization:
-
Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar .
-
Expert Tip: Do not use metal containers if the compound is potentially acidic or wet, though HDPE is universally safe for this organic amine.[1]
-
-
Labeling:
-
Secondary Containment:
-
Place the sealed jar into a clear polyethylene zip-lock bag to prevent contamination of the waste drum.
-
-
Accumulation:
-
Deposit into the lab's Solid Hazardous Waste Drum .
-
Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)
Applicability: Solutions in DMSO, Methanol, or reaction byproducts.[1]
-
Solvent Identification:
-
Transfer:
-
Log Entry:
-
Record the volume and approximate concentration on the waste tag.[1] Never leave a waste container unlabeled.
-
Protocol C: Empty Container Disposal
-
Triple Rinse:
-
Defacing:
-
Disposal:
-
Place the glass vial in the Glass/Sharps disposal box , not the general trash.
-
Part 5: Emergency Spill Procedures
Scenario: You have dropped a vial containing 500mg of solid powder on the floor.
-
Evacuate & Alert: Clear the immediate area. Alert nearby colleagues.
-
PPE Upgrade: Wear an N95 mask or respirator if dust is visible in the air.[1]
-
Containment:
-
Cleanup:
-
Decontamination:
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241369, 1H-pyrazolo[4,3-b]pyridin-3-amine.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: 1H-pyrazolo[4,3-b]pyridin-3-amine.[1][7] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste.[1] Retrieved from [Link][1]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 7. 1H-pyrazolo[3,4-b]pyridin-3-amine | C6H6N4 | CID 241369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Safety & Handling Guide: 3H-Pyrazolo[4,3-B]pyridin-3-amine
CAS Number: 202336-32-1 Synonyms: 1H-Pyrazolo[4,3-b]pyridin-3-amine; 3-Amino-1H-pyrazolo[4,3-b]pyridine Signal Word: DANGER Primary Hazard: Acute Toxicity, Oral (Category 3); Eye Irritation (Category 2)
Part 1: Executive Safety Assessment
As a Senior Application Scientist, I cannot overstate the importance of treating 3H-Pyrazolo[4,3-B]pyridin-3-amine as a high-risk bioactive scaffold. While often used as an intermediate in kinase inhibitor development, its classification as H301 (Toxic if swallowed) necessitates a "Zero-Exposure" mindset.
The primary risk vector in a research setting is not accidental ingestion, but rather mucociliary clearance of inhaled dust . If this fine powder becomes airborne during weighing, it settles in the upper respiratory tract and is swallowed, leading to systemic toxicity.
Core Directive: All solid-phase handling must occur within a certified chemical fume hood or a powder containment balance enclosure.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for any personnel entering the laboratory zone where this compound is handled.
| Protection Zone | Equipment Requirement | Technical Specification |
| Respiratory | N95 or P100 Respirator | Required if working outside a fume hood (not recommended). Inside a hood, the sash acts as the primary barrier. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 compliant. Safety glasses with side shields are insufficient for fine toxic powders due to gap risks. |
| Dermal (Hand) | Double Nitrile Gloves | Outer: 5 mil Nitrile (standard). Inner: 4 mil Nitrile (contrast color to detect tears). Change immediately upon visible contamination. |
| Body | Tyvek® Lab Coat / Sleeves | Disposable sleeves are recommended over standard cotton lab coats to prevent cuff contamination during weighing. |
| Footwear | Closed-toe, Non-porous | Leather or synthetic leather. No mesh sneakers (absorbent hazard). |
PPE Selection Logic (Decision Tree)
Figure 1: PPE Selection Logic based on physical state and quantity.[1][2] Solid powders pose the highest inhalation/ingestion risk.
Part 3: Operational Handling Protocol
Storage & Receipt
Upon receipt, verify the container integrity immediately.
-
Condition: Store at 2–8°C (Refrigerated) unless Certificate of Analysis specifies room temperature. Keep under inert gas (Nitrogen/Argon) if the container seal is broken, as aminopyridines can oxidize over time.
-
Security: Store in a "Toxics/Poisons" cabinet, segregated from oxidizers.
Safe Weighing Procedure (The Critical Step)
This is the moment of highest risk. Follow this "Static-Free" protocol to prevent powder scattering.
-
Preparation: Place a disposable anti-static weighing boat and a micro-spatula inside the fume hood.
-
Ionization: If available, use an ionizing bar to neutralize static charge on the powder. Pyrazolopyridines are often fluffy and static-prone.
-
Transfer:
-
Open the source vial only inside the hood.
-
Transfer the solid gently. Do not "tap" the spatula vigorously, as this aerosolizes particles.
-
-
Solubilization (In-Situ):
-
Best Practice: Do not remove the weighing boat. Instead, add the reaction solvent (e.g., DMSO, DMF, Ethanol) directly to the weighing vessel or transfer the solid to a pre-weighed vial and add solvent immediately.
-
Why? Handling the compound in solution eliminates the inhalation hazard for downstream steps.
-
-
Decontamination: Wipe the exterior of the source vial with a Kimwipe dampened with ethanol before returning it to storage.
Reaction Setup
-
Temperature Control: If heating is required, use an oil bath or heating block with a temperature probe. Avoid open flames.
-
Ventilation: Keep the fume hood sash at the lowest possible working height (typically 18 inches or lower) to maximize face velocity.
Operational Workflow Diagram
Figure 2: Step-by-step workflow emphasizing immediate solubilization to mitigate dust hazards.
Part 4: Emergency Response & Spills
Reference: Guidelines adapted from OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standards [1].
Dry Powder Spill (< 500 mg)
-
Alert: Notify nearby personnel immediately.
-
Isolate: Do not attempt to wipe dry powder, as this spreads it.
-
Cover: Gently place a chemically resistant pad (dampened with ethanol) over the powder to prevent it from becoming airborne.
-
Cleanup: Wipe up the dampened powder. Place all materials into a hazardous waste bag.
-
Wash: Clean the surface with soap and water three times.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, emergency medical attention is required.
-
Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard, as abrasion increases absorption.
-
Eye Contact: Flush with water for 15 minutes using an eyewash station. Hold eyelids open.
Part 5: Waste Disposal
Classification: Hazardous Chemical Waste (Toxic). EPA/RCRA Code: Likely D001 (Ignitable) or P-listed depending on specific jurisdiction, but treat as Toxic Organic Waste .
| Waste Stream | Disposal Method |
| Solid Waste | Collect contaminated gloves, weighing boats, and paper towels in a double-bagged "Solid Toxic" bin. |
| Liquid Waste | Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the reaction solvent. Label clearly with "Contains 3H-Pyrazolo[4,3-B]pyridin-3-amine". |
| Sharps | If needles were used, dispose of in a rigid biohazard/sharps container. |
References
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120.[1] [Link][1]
-
PubChem. Compound Summary: 1H-Pyrazolo[4,3-b]pyridin-3-amine. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1H-Pyrazolo[4,3-b]pyridin-3-amine.[3][4][Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
